molecular formula C8H11NO B139353 3-Methoxy-2-methylaniline CAS No. 19500-02-8

3-Methoxy-2-methylaniline

Cat. No.: B139353
CAS No.: 19500-02-8
M. Wt: 137.18 g/mol
InChI Key: OPXLVWLFDKRYRB-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylaniline, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXLVWLFDKRYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473005
Record name 3-Methoxy-2-methylaniline
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19500-02-8
Record name 3-Methoxy-2-methylaniline
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Foundational & Exploratory

Technical Guide: 3-Methoxy-2-methylaniline (CAS: 19500-02-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-methylaniline, with the CAS number 19500-02-8, is an aromatic amine derivative that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a methoxy (B1213986) and a methyl group on the aniline (B41778) core, makes it a valuable precursor for the synthesis of various heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, safety information, and its applications in the synthesis of biologically relevant molecules such as indoles and quinolines.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 19500-02-8[3]
Molecular Formula C₈H₁₁NO[3]
Molecular Weight 137.18 g/mol [3][4]
Appearance Colorless to light orange to yellow clear liquid or solid[5]
Melting Point 27-28 °C[3]
Boiling Point Not available
Solubility Moderately soluble in organic solvents, limited solubility in water[2]
InChI InChI=1S/C8H11NO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,9H2,1-2H3[4]
InChIKey OPXLVWLFDKRYRB-UHFFFAOYSA-N[4]
SMILES CC1=C(C=CC=C1OC)N[4]

Synthesis Protocol

A general and efficient method for the synthesis of this compound involves the reduction of 2-methyl-3-nitroanisole (B1293961).

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-methyl-3-nitroanisole

  • 5% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Diatomaceous earth

Procedure:

  • In a suitable reaction vessel, dissolve 2-methyl-3-nitroanisole in ethanol.

  • Carefully add a suspension of 5% palladium on carbon (wet) to the solution.

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere for approximately 3 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product is typically obtained as a light purple oil with a quantitative yield.[6]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Final Product 2-methyl-3-nitroanisole 2-methyl-3-nitroanisole Reduction Reduction 2-methyl-3-nitroanisole->Reduction Dissolve in Ethanol Filtration Filtration Reduction->Filtration Reaction Mixture Reagents 5% Pd/C, H₂, Ethanol Reagents->Reduction Concentration Concentration Filtration->Concentration Filtrate This compound This compound Concentration->this compound

Synthesis of this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of heterocyclic scaffolds that are prevalent in many biologically active compounds.[1][2] Notably, it is utilized in the preparation of indoles, indazoles, and quinolines, which are known to possess a wide range of pharmacological activities, including potential antiviral and neurochemical properties.[1]

Synthesis of Indole (B1671886) Derivatives

Indole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Condensation Condensation This compound->Condensation Carbonyl_Compound Aldehyde or Ketone Carbonyl_Compound->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Indole_Derivative Substituted Indole Cyclization->Indole_Derivative

General workflow for indole synthesis.
Synthesis of Quinoline (B57606) Derivatives

Quinolines are another important class of nitrogen-containing heterocyclic compounds with diverse biological activities, including antiviral properties.[1] Established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Combes reactions, can be adapted to use this compound as the aniline component.

Quinoline_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Michael_Addition Michael_Addition This compound->Michael_Addition alpha_beta_Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Compound alpha_beta_Unsaturated_Carbonyl->Michael_Addition Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration Adduct Oxidation Oxidation Cyclization_Dehydration->Oxidation Dihydroquinoline Quinoline_Derivative Substituted Quinoline Oxidation->Quinoline_Derivative

General workflow for quinoline synthesis.

Safety and Handling

This compound is classified as harmful if swallowed.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Safety Data Summary:

Hazard StatementGHS ClassificationPrecautionary Statements
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. Its utility as a precursor for the synthesis of indoles and quinolines, coupled with the known biological activities of these heterocyclic systems, underscores its importance for researchers and scientists in the development of new therapeutic agents. Adherence to proper safety protocols is essential when handling this compound.

References

In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-methylaniline, also known as 2-methyl-m-anisidine, is an aromatic amine with the chemical formula C₈H₁₁NO.[1][2][3] It serves as a crucial building block and intermediate in the synthesis of a variety of more complex molecules, including dyes, agrochemicals, and notably, pharmaceutical compounds such as indoles, indazoles, and quinoline-based antiviral agents.[2][3][4][5] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis, and a generalized workflow for its preparation, offering a valuable resource for professionals in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These parameters are fundamental for its handling, characterization, and application in chemical synthesis and drug design.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₁NO[1][2][3][6][7]
Molecular Weight 137.18 g/mol [1][3][6][7][8][9][10]
Appearance Colorless to light orange, yellow, or brown liquid/oil; may also be a solid.[2][4][9][11]
Melting Point 27-28 °C[1][4][12]
Boiling Point 243.4 ± 20.0 °C (Predicted)[4]
Density 1.08 g/cm³[4]
Flash Point > 110 °C (> 230 °F) - closed cup[1][4]
Refractive Index 1.5730 - 1.5770[4]
Chemical and Computational Properties
PropertyValueSource(s)
pKa 4.03 ± 0.10 (Predicted)[4]
logP (XLogP3) 2.2[8]
Solubility Slightly soluble in DMSO and Methanol (B129727). Limited solubility in water, moderately soluble in organic solvents.[2][4]
InChI InChI=1S/C8H11NO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,9H2,1-2H3[1][8]
SMILES CC1=C(C=CC=C1OC)N[8]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Below are detailed protocols for two common methods.

Protocol 1: Reduction of 2-Methyl-3-nitroanisole (B1293961)

This protocol details the synthesis of this compound via the reduction of 2-methyl-3-nitroanisole using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[11][13]

Materials:

  • 2-Methyl-3-nitroanisole

  • 5% Palladium on carbon (wet)

  • Ethanol (B145695)

  • Diatomaceous earth

  • Hydrogen gas supply

Procedure:

  • A solution of 30.7 g (184 mmol) of 2-methyl-3-nitroanisole is prepared in 300 mL of ethanol.

  • To this solution, 9.98 g of a suspension of 5% palladium-carbon (wet) in 100 mL of ethanol is added.[11]

  • The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 3 hours.[11]

  • Upon completion of the reaction, which can be monitored by techniques such as TLC or HPLC, the mixture is filtered through diatomaceous earth to remove the catalyst.[11][13]

  • The filtrate is then concentrated under vacuum to yield this compound as a light purple oil. The reported yield is quantitative.[11]

Protocol 2: Synthesis from 2-Methyl-3-nitrophenol (B1294317)

This two-step protocol involves the methylation of 2-methyl-3-nitrophenol followed by the reduction of the resulting nitro compound.[13]

Step 1: Synthesis of 2-Methyl-1-(methoxy)-3-nitrobenzene

  • To a solution of 2-methyl-3-nitrophenol (15.3 g, 100 mmol) in DMF (150 mL) at 0°C, sodium hydride (60% in mineral oil, 2.6 g, 110 mmol) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • Methyl iodide (28.4 g, 200 mmol) is then added, and the mixture is heated to 80°C for 5 hours.

  • After cooling, water (100 mL) is added, and the product is extracted with ethyl acetate (B1210297) (3 x 100 mL).

  • The combined organic phases are dried over sodium sulfate (B86663) and concentrated under vacuum.

  • The crude product is purified by silica (B1680970) gel column chromatography (PE:EtOAc = 5:1) to yield the yellow solid compound.[13]

Step 2: Synthesis of this compound

  • To a solution of 2-methyl-1-(methoxy)-3-nitrobenzene (1.67 g) in methanol (50 mL), 10% Pd/C (50 mg) is added.

  • The reaction mixture is stirred for 1 hour under a hydrogen atmosphere.

  • The mixture is then filtered through diatomaceous earth.

  • The filtrate is evaporated to yield solid this compound (1.31 g).[13]

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the synthesis of this compound via the reduction of a nitroaromatic precursor, a common and efficient synthetic route.

Synthesis_Workflow Start Start: 2-Methyl-3-nitroanisole in Ethanol Catalyst Add 5% Pd/C Catalyst Start->Catalyst Reaction Hydrogenation Reaction (Room Temp, 3h) Catalyst->Reaction Filtration Filtration (Remove Catalyst) Reaction->Filtration Concentration Concentration (Vacuum) Filtration->Concentration Product Product: this compound Concentration->Product

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

This technical guide provides essential physicochemical data and detailed synthetic protocols for this compound. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this versatile chemical intermediate. A thorough understanding of its properties and synthesis is critical for its effective application in the development of novel chemical entities and pharmaceutical agents.

References

3-Methoxy-2-methylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methoxy-2-methylaniline

This technical guide provides a comprehensive overview of the core physicochemical properties, synthetic protocols, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is an aniline (B41778) derivative recognized for its role as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities.[1][2] Its chemical structure, consisting of a benzene (B151609) ring substituted with methoxy, methyl, and amino groups, makes it a versatile building block in medicinal chemistry.

Quantitative Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₁₁NOPubChem[3], Sigma-Aldrich[4], LGC Standards[5]
Molecular Weight 137.18 g/mol PubChem[3], Sigma-Aldrich[4], Santa Cruz Biotechnology[1]
CAS Number 19500-02-8Sigma-Aldrich[4], Santa Cruz Biotechnology[1]
Appearance SolidSigma-Aldrich[4]
Melting Point 27-28 °CSigma-Aldrich[4]
Flash Point > 110 °C (> 230 °F) - closed cupSigma-Aldrich[4]
InChI Key OPXLVWLFDKRYRB-UHFFFAOYSA-NPubChem[3], Sigma-Aldrich[4]
SMILES String COc1cccc(N)c1CSigma-Aldrich[4]

Experimental Protocols

The following section details a common experimental procedure for the synthesis of this compound.

Synthesis of this compound from 2-Methyl-3-nitroanisole (B1293961)

This protocol describes the reduction of a nitro group to an amine, a fundamental transformation in the synthesis of aniline derivatives.

Materials:

  • 2-Methyl-3-nitroanisole

  • 5% Palladium on carbon (wet)

  • Ethanol (B145695)

  • Hydrogen gas supply

  • Diatomaceous earth (e.g., Celite®)

  • Standard laboratory glassware for reactions under a hydrogen atmosphere

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • A solution of 30.7 g (184 mmol) of 2-methyl-3-nitroanisole is prepared in 300 mL of ethanol.[2]

  • To this solution, 9.98 g of a suspension of 5% palladium on carbon (wet) in 100 mL of ethanol is added.[2]

  • The reaction mixture is stirred at room temperature under a hydrogen atmosphere for a period of 3 hours.[2]

  • Reaction completion can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.[2]

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator.[2]

  • This procedure yields 25.5 g of this compound, typically as a light purple oil, corresponding to a quantitative yield.[2]

Applications in Synthetic Chemistry

This compound serves as a critical starting material for the synthesis of bioactive heterocyclic compounds. Its application has been noted in the preparation of indoles, indazoles, and quinoline-based antiviral agents.[1][2]

Logical Workflow: Synthesis of Bioactive Heterocycles

The following diagram illustrates a generalized workflow where this compound is utilized as a precursor in a multi-step synthesis to produce target molecules with potential therapeutic applications.

G A Starting Material: This compound B Step 1: Cyclization Reaction (e.g., Fischer indole (B1671886) synthesis, Friedländer synthesis) A->B Precursor C Intermediate: Heterocyclic Core (e.g., Indole, Quinoline) B->C Formation D Step 2: Functional Group Modification C->D Derivatization E Final Product: Bioactive Compound (e.g., Antiviral Agent) D->E Synthesis F Biological Screening: Activity & Toxicity Assays E->F Evaluation

Caption: Synthetic pathway from this compound to bioactive compounds.

References

Synthesis of 3-Methoxy-2-methylaniline from 2-methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 3-Methoxy-2-methylaniline, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with the O-methylation of 2-methyl-3-nitrophenol (B1294317) to yield 2-methyl-3-nitroanisole (B1293961), followed by the catalytic hydrogenation of the nitro group to the corresponding aniline. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Reaction Pathway

The synthesis proceeds through two sequential reactions:

  • O-Methylation: The phenolic hydroxyl group of 2-methyl-3-nitrophenol is methylated to form an ether (anisole). This is typically achieved using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

  • Nitro Reduction: The nitro group of the intermediate, 2-methyl-3-nitroanisole, is reduced to a primary amine, yielding the final product, this compound. Catalytic hydrogenation is a common and efficient method for this transformation.[1]

reaction_pathway 2-methyl-3-nitrophenol 2-methyl-3-nitrophenol 2-methyl-3-nitroanisole 2-methyl-3-nitroanisole 2-methyl-3-nitrophenol->2-methyl-3-nitroanisole  CH3I, NaH / DMF   or (CH3)2SO4, Base   This compound This compound 2-methyl-3-nitroanisole->this compound  H2, Pd/C / Ethanol  

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the two key steps in the synthesis of this compound.

Step 1: O-Methylation of 2-methyl-3-nitrophenol to 2-methyl-3-nitroanisole

This procedure describes the methylation of 2-methyl-3-nitrophenol using methyl iodide and sodium hydride.

Materials:

  • 2-methyl-3-nitrophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

  • Sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether

Procedure:

  • To a solution of 2-methyl-3-nitrophenol (15.3 g, 100 mmol) in anhydrous DMF (150 mL) cooled to 0°C, sodium hydride (60% in mineral oil, 2.6 g, 110 mmol) is added portion-wise.

  • The mixture is stirred at room temperature for 30 minutes.

  • Methyl iodide (28.4 g, 200 mmol) is then added, and the reaction mixture is heated to 80°C for 5 hours.

  • After cooling to room temperature, water (100 mL) is carefully added to quench the reaction.

  • The mixture is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a petroleum ether:ethyl acetate (5:1) eluent system to yield 2-methyl-3-nitroanisole as a yellow solid.[1]

Step 2: Catalytic Hydrogenation of 2-methyl-3-nitroanisole to this compound

This protocol details the reduction of 2-methyl-3-nitroanisole using palladium on carbon as a catalyst.

Materials:

  • 2-methyl-3-nitroanisole (also known as 1-Methoxy-2-methyl-3-nitrobenzene)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

Procedure:

  • In a suitable hydrogenation vessel, a solution of 2-methyl-3-nitroanisole (1.67 g) in methanol (50 mL) is prepared.

  • 10% Pd/C (50 mg) is carefully added to the solution.

  • The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 1 hour.[1] A similar procedure suggests a reaction time of 3 hours.[2][3]

  • Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas.

  • The reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield this compound.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: O-Methylation of 2-methyl-3-nitrophenol

ParameterValueReference
Reactants
2-methyl-3-nitrophenol15.3 g (100 mmol)[1]
Sodium Hydride (60%)2.6 g (110 mmol)[1]
Methyl Iodide28.4 g (200 mmol)[1]
Solvent
Anhydrous DMF150 mL[1]
Reaction Conditions
Temperature80°C[1]
Reaction Time5 hours[1]
Product
2-methyl-3-nitroanisole14.4 g[1]
Yield 86.2% (calculated)

Table 2: Catalytic Hydrogenation of 2-methyl-3-nitroanisole

ParameterValue (Method 1)Value (Method 2)Reference
Reactant
2-methyl-3-nitroanisole1.67 g30.7 g (184 mmol)[1][2]
Catalyst
10% Pd/C50 mg9.98 g (5% Pd/C, wet)[1][2]
Solvent
Methanol50 mLEthanol (300 mL)[1][2]
Reaction Conditions
Hydrogen SourceH₂ atmosphereH₂ atmosphere[1][2]
TemperatureRoom TemperatureRoom Temperature[1][2]
Reaction Time1 hour3 hours[1][2]
Product
This compound1.31 g25.5 g[1][2]
Yield 94.9% (calculated)Quantitative[2]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process.

experimental_workflow cluster_step1 Step 1: O-Methylation cluster_step2 Step 2: Catalytic Hydrogenation A Dissolve 2-methyl-3-nitrophenol in anhydrous DMF B Add Sodium Hydride at 0°C A->B C Stir at Room Temperature B->C D Add Methyl Iodide C->D E Heat to 80°C for 5 hours D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I J Obtain 2-methyl-3-nitroanisole I->J K Dissolve 2-methyl-3-nitroanisole in Methanol/Ethanol J->K Intermediate Product L Add Pd/C Catalyst K->L M Hydrogenate under H₂ Atmosphere L->M N Filter through Diatomaceous Earth M->N O Concentrate the Filtrate N->O P Obtain this compound O->P

Figure 2: Experimental workflow for the synthesis of this compound.

References

Spectroscopic data of 3-Methoxy-2-methylaniline (¹H NMR, ¹³C NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methoxy-2-methylaniline (CAS No: 19500-02-8), a versatile building block in the synthesis of various biologically active molecules. The following sections detail its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₁NO, with a molecular weight of 137.18 g/mol .[1] The exact mass is 137.084063974 Da.[2][3]

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
2.04-2.05multiplet3HAr-CH₃
3.60broad singlet2H-NH₂
3.80singlet3H-OCH₃
6.33-6.37multiplet2HAr-H
6.94-7.01multiplet1HAr-H
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
Chemical Shift (δ) ppmAssignment
~10Ar-CH₃
~55-OCH₃
~105-130Ar-CH
~110-150Quaternary Ar-C
~158Ar-C-O
Note: Experimentally obtained ¹³C NMR data is not readily available in the searched literature. The presented values are estimates based on typical chemical shifts for substituted anilines.
Table 3: Mass Spectrometry Data for this compound
m/zIonMethod
137[M]⁺EI
138.09134[M+H]⁺Predicted
160.07328[M+Na]⁺Predicted
The monoisotopic mass is 137.084063974 Da.[2][3]
Table 4: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Functional Group Assignment
3300-3500N-H stretch (amine)
3000-3100Aromatic C-H stretch
2850-2960Aliphatic C-H stretch
1580-1620C=C aromatic ring stretch
1450-1550C=C aromatic ring stretch
1200-1275Ar-O-C stretch (asymmetric)
1000-1075Ar-O-C stretch (symmetric)
690-900C-H out-of-plane bend

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

  • Weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • ¹H NMR: A standard pulse sequence is used with a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient.

  • ¹³C NMR: A proton-decoupled pulse sequence is employed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a common technique for the analysis of small, volatile molecules.

Sample Introduction:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • The sample is introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization and Analysis:

  • In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy is a convenient method for obtaining the IR spectrum of a solid or liquid sample.

Sample Preparation:

  • A small amount of solid this compound is placed directly onto the ATR crystal.

  • A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • An infrared beam is passed through the ATR crystal, where it undergoes total internal reflection. An evanescent wave penetrates a short distance into the sample at each reflection point.

  • The sample absorbs energy at specific frequencies corresponding to its vibrational modes.

  • The attenuated IR beam exits the crystal and is directed to a detector.

  • A Fourier transform is performed on the resulting interferogram to produce the infrared spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different techniques in elucidating the structure of this compound.

SpectroscopicAnalysisWorkflow Diagram 1: General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution DirectSolid Direct Solid Application Sample->DirectSolid NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometer (EI) Dissolution->MS IR FT-IR Spectrometer (ATR) DirectSolid->IR NMRData ¹H and ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMRData MSData Mass Spectrum (m/z, Fragmentation) MS->MSData IRData IR Spectrum (Absorption Bands) IR->IRData Structure Structural Elucidation NMRData->Structure MSData->Structure IRData->Structure

Caption: General workflow for spectroscopic analysis.

StructuralInformationRelationship Diagram 2: Information from Different Spectroscopic Methods cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy Molecule This compound H_NMR ¹H NMR Molecule->H_NMR C_NMR ¹³C NMR Molecule->C_NMR MS MS Molecule->MS IR IR Molecule->IR ProtonEnv Proton Environment (Connectivity) H_NMR->ProtonEnv CarbonBackbone Carbon Skeleton C_NMR->CarbonBackbone MolecularWeight Molecular Weight & Formula MS->MolecularWeight FunctionalGroups Functional Groups (N-H, C-O, Ar-H) IR->FunctionalGroups

Caption: Relationship of spectroscopic data to molecular structure.

References

Solubility of 3-Methoxy-2-methylaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-methylaniline is an aromatic amine derivative with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation processes. This technical guide provides a summary of the available solubility information for this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a generalized workflow for solubility assessment.

Data Presentation: Solubility of this compound

Currently, there is a lack of specific quantitative solubility data (e.g., g/100 mL or molarity at a defined temperature) for this compound in the peer-reviewed scientific literature and chemical databases. However, qualitative descriptions of its solubility have been reported. This information is summarized in the table below. For context, publicly available quantitative data for the closely related compound, 2-methylaniline (o-toluidine), is also included.

SolventThis compound2-Methylaniline (o-Toluidine)
Water Limited solubility[1]Slightly soluble (~16 g/L at 20°C)[2]
Methanol Slightly soluble[3][4]Miscible[2]
Ethanol Moderate solubility (inferred)[1]Miscible[2]
Dimethyl Sulfoxide (DMSO) Slightly soluble[3][4]Miscible (inferred)
Diethyl Ether Moderate solubility (inferred)[1]Miscible[2]
Chloroform Moderate solubility (inferred)[1]Miscible[2]

It is generally reported that this compound has moderate solubility in organic solvents.[1]

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[5][6][7][8] The following protocol provides a detailed methodology for the quantitative determination of this compound solubility.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Calibrated volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours.[8]

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To ensure complete removal of any suspended solid particles, the supernatant should be centrifuged or filtered through a chemically compatible syringe filter (e.g., PTFE for most organic solvents).[8]

  • Concentration Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the collected saturated solution and the standard solutions using a suitable and validated analytical method.

      • UV-Vis Spectroscopy: If this compound has a distinct chromophore, create a calibration curve by measuring the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).[5][9] The concentration of the saturated solution can then be determined from its absorbance using this curve.

      • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a suitable column and mobile phase to separate and quantify this compound. Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. The concentration of the saturated solution is then determined by injecting a known volume and measuring its peak area.

      • Gravimetric Analysis: A known volume of the filtered saturated solution is carefully evaporated to dryness in a pre-weighed container. The weight of the remaining solid residue corresponds to the amount of dissolved this compound, from which the solubility can be calculated.

3. Data Calculation and Reporting:

  • Calculate the solubility of this compound in the respective solvent, typically expressed in units of grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

  • The experiment should be performed in replicate (e.g., n=3) to ensure the precision and accuracy of the results. Report the average solubility value along with the standard deviation.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess this compound to solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (24-48h) seal_vial->agitate settle Allow solid to settle agitate->settle separate Filter or centrifuge supernatant settle->separate analyze Analyze supernatant and standards (UV-Vis/HPLC/Gravimetric) separate->analyze prepare_standards Prepare standard solutions prepare_standards->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the melting and boiling points of 3-Methoxy-2-methylaniline, including experimental protocols for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

The key physical properties of this compound are summarized in the table below. These values are critical for its handling, purification, and use in further chemical reactions.

PropertyValueSource
Melting Point27-28 °C[1]
Boiling Point243.4 ± 20.0 °C(Predicted)[1]
Molecular FormulaC₈H₁₁NO[2][3][4][5][6][7][8][9]
Molecular Weight137.18 g/mol [2][3][5][7][8][9]
AppearanceBrown to Dark Brown Oil or Solid[1][4]

Experimental Protocols: Synthesis of this compound

Detailed methodologies for the synthesis of this compound are crucial for obtaining a high-purity product. Below are two common synthetic routes.

Protocol 1: Catalytic Hydrogenation of 2-Methyl-3-nitroanisole (B1293961) [1][10]

This procedure involves the reduction of a nitro group to an amine using a palladium catalyst and hydrogen gas.

  • Preparation: A solution of 30.7 g (184 mmol) of 2-methyl-3-nitroanisole is prepared in 300 mL of ethanol (B145695).

  • Catalyst Addition: To this solution, 9.98 g of a 5% palladium-on-carbon (wet) suspension in 100 mL of ethanol is added.

  • Reaction: The reaction mixture is stirred for 3 hours at room temperature under a hydrogen atmosphere.

  • Work-up: Upon completion, the reaction solution is filtered through diatomaceous earth to remove the catalyst.

  • Isolation: The filtrate is concentrated under vacuum to yield this compound. This method typically results in a quantitative yield.[1][10]

Protocol 2: Synthesis from 2-Methyl-3-nitrophenol (B1294317) [11]

This two-step synthesis involves the methylation of a phenol (B47542) followed by the reduction of the nitro group.

  • Step 1: Methylation of 2-Methyl-3-nitrophenol

    • A solution of 2-methyl-3-nitrophenol (15.3g, 100mmol) in 150mL of DMF is cooled to 0°C.

    • Sodium hydride (60% in mineral oil, 2.6g, 110mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

    • Methyl iodide (28.4g, 200mmol) is then added, and the mixture is heated to 80°C for 5 hours.

    • After the reaction, 100mL of water is added, and the product is extracted with ethyl acetate (B1210297) (3 x 100mL).

    • The combined organic phases are dried with sodium sulfate (B86663) and concentrated under vacuum to yield 2-methyl-1-methoxy-3-nitrobenzene.

  • Step 2: Reduction of the Nitro Group The intermediate, 2-methyl-1-methoxy-3-nitrobenzene, is then reduced to this compound. While the specific reducing agent for this step is not detailed in the provided protocol, it would typically proceed via catalytic hydrogenation as described in Protocol 1, or by using other reducing agents such as tin(II) chloride in hydrochloric acid.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic protocols described above.

G cluster_0 Protocol 1: Catalytic Hydrogenation A 2-Methyl-3-nitroanisole in Ethanol B Add 5% Pd/C Catalyst A->B C Stir under H₂ Atmosphere (3 hours, Room Temp) B->C D Filter through Diatomaceous Earth C->D E Concentrate under Vacuum D->E F This compound E->F

Synthesis of this compound via Catalytic Hydrogenation.

G cluster_0 Protocol 2: Synthesis from 2-Methyl-3-nitrophenol cluster_1 Step 1: Methylation cluster_2 Step 2: Reduction A 2-Methyl-3-nitrophenol in DMF B Add NaH, then Methyl Iodide A->B C Heat to 80°C for 5 hours B->C D Aqueous Work-up & Extraction C->D E 2-Methyl-1-methoxy-3-nitrobenzene D->E F Nitro Group Reduction (e.g., Catalytic Hydrogenation) E->F G This compound F->G

Two-step synthesis of this compound from 2-Methyl-3-nitrophenol.

References

An In-depth Technical Guide to the Safety and Handling of 3-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Methoxy-2-methylaniline (CAS No: 19500-02-8), a key intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1] Due to its potential hazards, a thorough understanding of its properties and associated safety protocols is crucial for all personnel handling this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

PropertyValueReference
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Colorless to pale yellow or brown solid/oil[1]
Melting Point 27-28 °C
Boiling Point 243.4 ± 20.0 °C (Predicted)[2]
Flash Point > 110 °C (> 230 °F) - closed cup
Density 1.08 g/cm³[3]
Solubility Moderately soluble in organic solvents, limited solubility in water.[1]
Vapor Pressure 0.032 mmHg at 25°C[3]

Hazard Identification and GHS Classification

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1][4] The Globally Harmonized System (GHS) classification is summarized in Table 2.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction

Signal Word: Warning

Hazard Pictogram:

  • GHS07 (Exclamation Mark)

Experimental Protocols

While specific experimental data for this compound is not extensively published, standardized OECD guidelines are followed for determining the toxicological and physical properties of chemical substances.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is used to assess the acute oral toxicity of a substance.[5][6]

  • Principle: A single dose of the substance is administered to a group of fasted animals (typically rats) by oral gavage. The initial dose is selected based on a sighting study to be a dose expected to produce some signs of toxicity without causing mortality.[6]

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Body weight is recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The test allows for the classification of the substance according to the GHS for acute oral toxicity.[6]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method - OECD Test Guideline 439

This in vitro test is used to predict the skin irritation potential of a chemical.[3][7][8]

  • Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Cell viability is then measured to determine the irritant potential.[3][9]

  • Procedure:

    • The test substance is applied to the surface of the RhE tissue.

    • After a defined exposure period, the substance is rinsed off.

    • The tissues are incubated for a post-exposure period.

    • Cell viability is assessed using a cell viability assay (e.g., MTT assay).

  • Endpoint: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[3][9]

Flash Point Determination - Closed Cup Method (e.g., ASTM D93)

This method determines the lowest temperature at which the vapors of a substance will ignite.[10][11]

  • Principle: The sample is heated in a closed cup at a slow, constant rate. An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[10]

  • Procedure:

    • The sample is placed in the test cup of the Pensky-Martens closed-cup tester.

    • The sample is heated at a specified, constant rate.

    • The ignition source is applied at specified temperature intervals.

    • The temperature at which a flash is observed is recorded as the flash point.

  • Endpoint: The measured flash point temperature.[10]

Safety and Handling Precautions

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following diagram outlines a general selection guide.

PPE_Selection start Handling this compound risk_assessment Risk Assessment: - Quantity - Procedure - Ventilation start->risk_assessment low_risk Low Risk (e.g., small quantities, well-ventilated area) risk_assessment->low_risk Low high_risk High Risk (e.g., large quantities, risk of splash/aerosol) risk_assessment->high_risk High ppe_low Minimum PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat low_risk->ppe_low ppe_high Enhanced PPE: - Chemical splash goggles - Face shield - Chemical-resistant gloves (e.g., butyl rubber) - Chemical-resistant apron or coveralls - Respiratory protection (if aerosols are generated) high_risk->ppe_high

Caption: PPE selection workflow for handling this compound.

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing.[4] Avoid formation of dust and aerosols.[3] Do not eat, drink, or smoke when using this product.[12] Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.[13]

Emergency Procedures

First Aid Measures

The following table summarizes the recommended first aid measures in case of exposure.

Exposure RouteFirst Aid ProcedureReference
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[14]
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.[14]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[14]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.[14]

The following diagram illustrates the general first aid response workflow.

First_Aid_Workflow exposure Exposure to this compound route Identify Exposure Route exposure->route ingestion Ingestion route->ingestion Oral inhalation Inhalation route->inhalation Inhaled skin Skin Contact route->skin Dermal eye Eye Contact route->eye Ocular ingestion_action Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. ingestion->ingestion_action inhalation_action Move to fresh air. Provide respiratory support if needed. Seek medical attention. inhalation->inhalation_action skin_action Remove contaminated clothing. Wash with soap and water. Seek medical attention if irritation persists. skin->skin_action eye_action Rinse with water for 15 mins. Remove contact lenses. Seek immediate medical attention. eye->eye_action

Caption: First aid response for exposure to this compound.

Accidental Release Measures

In the event of a spill, follow these procedures. The logical relationship for spill response is depicted in the diagram below.

  • Personal Precautions: Evacuate personnel to a safe area.[3] Ensure adequate ventilation.[4] Wear appropriate personal protective equipment.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[3] Do not let the chemical enter drains.[3]

  • Methods for Cleaning Up: For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal.[15] For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4]

Spill_Response spill Spill of this compound secure_area Secure the Area (Evacuate, Ventilate, Remove Ignition Sources) spill->secure_area don_ppe Wear Appropriate PPE secure_area->don_ppe contain_spill Contain the Spill (Use inert absorbent material) don_ppe->contain_spill cleanup Collect Spilled Material (Place in a sealed container for disposal) contain_spill->cleanup decontaminate Decontaminate the Area (Wash the spill site) cleanup->decontaminate dispose Dispose of Waste (Follow local regulations) decontaminate->dispose

Caption: Emergency procedure for accidental spillage.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Specific Hazards: Combustion may produce carbon oxides and nitrogen oxides.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[4]

  • Incompatible Materials: Strong oxidizing agents.[13]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.[4]

Toxicological Information

  • Acute Toxicity: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[4]

  • Carcinogenicity: As with many aromatic amines, it may pose health risks, including potential carcinogenic effects, highlighting the importance of safety measures.[1]

This technical guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this product before use and ensure that all personnel are adequately trained in its safe handling and emergency procedures.

References

A Comprehensive Technical Guide to 3-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the chemical properties, structure, and synthesis of 3-Methoxy-2-methylaniline, a key intermediate in various chemical syntheses. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical Structure and IUPAC Name

This compound is an organic compound featuring a benzene (B151609) ring substituted with a methoxy (B1213986) group, a methyl group, and an amino group.

IUPAC Name: this compound[1][2]

Chemical Structure:

Chemical structure of this compound

Source: PubChem CID 11804822

Synonyms: 2-Methyl-m-anisidine, 2-Methoxy-6-aminotoluene, 2-Methyl-3-methoxyaniline, 3-Amino-2-methylanisole[1][2][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₁NOPubChem[1], ChemicalBook[4]
Molecular Weight 137.18 g/mol PubChem[1], Sigma-Aldrich
CAS Number 19500-02-8PubChem[1], ChemicalBook[5]
Appearance Light purple oil or solidChemicalBook[5], Sigma-Aldrich
Melting Point 27-28 °CSigma-Aldrich, ChemicalBook[6]
Boiling Point 243.4±20.0 °C (Predicted)ChemicalBook[6]
Density 1.08 g/cm³ChemicalBook[6]
Flash Point >110 °C (>230 °F) - closed cupSigma-Aldrich
SMILES CC1=C(C=CC=C1OC)NPubChem[1]
InChI InChI=1S/C8H11NO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,9H2,1-2H3PubChem[1]

Experimental Protocols: Synthesis

This compound is primarily synthesized through the reduction of 2-methyl-3-nitroanisole (B1293961). Below are representative experimental protocols.

Method 1: Catalytic Hydrogenation

This common method involves the reduction of the nitro group of 2-methyl-3-nitroanisole using a catalyst, typically palladium on carbon, under a hydrogen atmosphere.

  • Reaction Scheme:

    G 2-methyl-3-nitroanisole 2-methyl-3-nitroanisole This compound This compound 2-methyl-3-nitroanisole->this compound H₂, 5% Pd/C, Ethanol (B145695)

    Synthesis of this compound via catalytic hydrogenation.
  • Procedure:

    • A solution of 30.7 g (184 mmol) of 2-methyl-3-nitroanisole in 300 mL of ethanol is prepared.[4][5]

    • To this solution, 9.98 g of a suspension of 5% palladium on carbon (wet) in 100 mL of ethanol is added.[4][5]

    • The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 3 hours.[4][5]

    • Upon completion, the reaction solution is filtered through diatomaceous earth to remove the catalyst.[4][5]

    • The filtrate is concentrated under vacuum to yield this compound as a light purple oil (quantitative yield).[4][5]

Method 2: Synthesis from 2-methyl-3-nitrophenol (B1294317)

This two-step synthesis involves the methylation of 2-methyl-3-nitrophenol followed by the reduction of the nitro group.[7]

  • Reaction Scheme:

    G A 2-methyl-3-nitrophenol B 2-methyl-1-(methoxy)-3-nitrobenzene A->B Methylation C This compound B->C Reduction

    Two-step synthesis of this compound.
  • Procedure:

    • Methylation: To a solution of 2-methyl-3-nitrophenol (15.3g, 100mmol) in DMF (150mL) at 0°C, sodium hydride (60% in mineral oil, 2.6g, 110mmol) is added. The mixture is stirred at room temperature for 30 minutes. Methyl iodide (28.4g, 200mmol) is then added, and the mixture is heated to 80°C for 5 hours. After the addition of water, the product is extracted with ethyl acetate.[7]

    • Reduction: The resulting 2-methyl-1-(methoxy)-3-nitrobenzene is then reduced to this compound, for example, by catalytic hydrogenation as described in Method 1.[7]

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules. It is notably used in the preparation of indoles and indazoles, which are scaffolds for compounds with potential neurochemical activity.[3][5] Additionally, it is an intermediate in the synthesis of quinoline-based antiviral agents.[3][5]

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Methoxy-2-methylaniline in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-methoxy-2-methylaniline in the Fischer indole (B1671886) synthesis to generate substituted indole scaffolds. Indole derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

Introduction

The Fischer indole synthesis is a robust and versatile acid-catalyzed reaction for the formation of the indole nucleus from an arylhydrazine and a suitable ketone or aldehyde.[1][2][3][4] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[5][5]-sigmatropic rearrangement followed by cyclization and the elimination of ammonia (B1221849) to yield the aromatic indole. The use of substituted anilines, such as this compound, allows for the synthesis of specifically functionalized indoles, which are valuable precursors for the development of novel therapeutic agents.

The reaction of this compound first involves its conversion to the corresponding hydrazine (B178648), 3-methoxy-2-methylphenylhydrazine. This hydrazine is then reacted with a carbonyl compound (e.g., acetone, ethyl methyl ketone, or cyclohexanone) under acidic conditions to yield the target 7-methoxy-8-methyl-substituted indole.

Data Presentation

While specific quantitative data for the Fischer indole synthesis using this compound is not extensively reported in the literature, the following tables provide representative data for analogous reactions with structurally similar compounds, which can serve as a valuable reference for reaction optimization.

Table 1: Representative Reaction Conditions for Fischer Indole Synthesis of Methoxy-Substituted Carbazoles

Phenylhydrazine ReactantKetone ReactantCatalyst (mol%)SolventTemperatureYield (%)Reference
(4-Methoxyphenyl)hydrazine hydrochlorideCyclohexanoneAntimony Trioxide (10)MethanolReflux37[1]
(4-Methoxyphenyl)hydrazine hydrochlorideCyclohexanone[bmim(BF4)] (20)MethanolRefluxNot Specified[1]

Table 2: Expected Products from the Fischer Indole Synthesis of 3-Methoxy-2-methylphenylhydrazine with Various Ketones

KetoneExpected Indole Product
Acetone7-Methoxy-2,8-dimethyl-1H-indole
Ethyl Methyl Ketone7-Methoxy-2,3,8-trimethyl-1H-indole
Cyclohexanone7-Methoxy-8-methyl-1,2,3,4-tetrahydrocarbazole

Experimental Protocols

The following are detailed protocols for the key steps in the Fischer indole synthesis starting from this compound.

Protocol 1: Synthesis of (3-Methoxy-2-methylphenyl)hydrazine (B3231095)

This protocol is adapted from the general synthesis of substituted phenylhydrazines.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a flask, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Reduction:

    • In a separate flask, prepare a solution of stannous chloride dihydrate (2.5 eq) in concentrated HCl.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Work-up and Isolation:

    • Carefully basify the reaction mixture with a concentrated solution of NaOH until it is strongly alkaline.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude (3-methoxy-2-methylphenyl)hydrazine.

    • The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: General Fischer Indole Synthesis

This protocol can be adapted for the reaction of (3-methoxy-2-methylphenyl)hydrazine with various ketones.

Materials:

  • (3-Methoxy-2-methylphenyl)hydrazine (or its hydrochloride salt)

  • Ketone (e.g., acetone, ethyl methyl ketone, cyclohexanone) (1.0 - 1.2 eq)

  • Acid Catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid like sulfuric acid or p-toluenesulfonic acid)

  • Solvent (e.g., acetic acid, ethanol, or toluene)

  • Ethyl Acetate (B1210297)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (3-methoxy-2-methylphenyl)hydrazine (1.0 eq) and the ketone (1.0 - 1.2 eq) in the chosen solvent.

    • Carefully add the acid catalyst. For polyphosphoric acid, it can often be used as both the catalyst and solvent. For other catalysts, a catalytic amount (e.g., 10-20 mol%) is typically sufficient.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactants and catalyst) and stir vigorously.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using polyphosphoric acid, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the mixture with a saturated solution of NaHCO₃.

  • Extraction and Purification:

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Product 3_Methoxy_2_methylaniline This compound Diazotization Diazotization (NaNO₂, HCl) 3_Methoxy_2_methylaniline->Diazotization 1. Ketone Ketone (e.g., Acetone) Hydrazone_Formation Hydrazone Formation (Acid Catalyst) Ketone->Hydrazone_Formation Reduction Reduction (SnCl₂, HCl) Diazotization->Reduction 2. Hydrazine_Formation 3-Methoxy-2-methylphenyl- hydrazine Formation Reduction->Hydrazine_Formation 3. Hydrazine_Formation->Hydrazone_Formation 4. Fischer_Indole_Cyclization Fischer Indole Cyclization Hydrazone_Formation->Fischer_Indole_Cyclization 5. Indole_Product 7-Methoxy-8-methyl- substituted Indole Fischer_Indole_Cyclization->Indole_Product 6.

Caption: Workflow for the Fischer indole synthesis starting from this compound.

General Mechanism of Fischer Indole Synthesis

Fischer_Mechanism Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Ketone Ketone/Aldehyde Ketone->Hydrazone Enamine Ene-hydrazine (Tautomerization) Hydrazone->Enamine H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat, H⁺ Di_imine Di-imine Intermediate Rearrangement->Di_imine Cyclization Intramolecular Cyclization Di_imine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination -NH₃ Indole Indole Product Elimination->Indole

Caption: Simplified mechanism of the Fischer indole synthesis.

Potential Applications in Drug Development

Indole-based structures are scaffolds for a wide array of pharmacologically active compounds. Methoxy-substituted indoles, in particular, have shown promise in various therapeutic areas. While the specific biological activities of 7-methoxy-8-methyl-1H-indole and its derivatives are not extensively documented, related methoxy-indole compounds have exhibited anti-inflammatory, antimicrobial, and anticancer properties.[6][7] The synthesis of novel derivatives based on the 7-methoxy-8-methyl-1H-indole core could lead to the discovery of new drug candidates with unique pharmacological profiles.

Conclusion

The Fischer indole synthesis provides a direct and efficient route to 7-methoxy-8-methyl-substituted indoles from this compound. The protocols and data presented in these application notes serve as a valuable guide for researchers in the synthesis and exploration of this class of compounds for potential applications in drug discovery and development. Further investigation into the optimization of reaction conditions and the biological evaluation of the resulting indole derivatives is warranted.

References

Application Notes and Protocols for the Synthesis of Quinolines from 3-Methoxy-2-methylaniline as Potential Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established synthetic methodologies for the preparation of quinoline (B57606) derivatives from 3-methoxy-2-methylaniline. Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including significant potential as antiviral agents.[1][2][3] The protocols detailed below are based on classical named reactions in organic chemistry and are adapted for the specified starting material.

Introduction

The quinoline scaffold is a key pharmacophore in medicinal chemistry, forming the core of numerous approved drugs.[2][3] Its planar, aromatic structure allows for diverse functionalization, enabling the modulation of its physicochemical and pharmacological properties. Several quinoline derivatives have been identified as potent inhibitors of various viruses, including human immunodeficiency virus (HIV), Zika virus, and Dengue virus.[3][4] The antiviral mechanisms of quinolines can vary, with some derivatives inhibiting viral entry, replication, or key viral enzymes.[4][5]

This compound is a readily available substituted aniline (B41778) that can serve as a versatile precursor for the synthesis of quinolines with specific substitution patterns on the benzene (B151609) ring of the quinoline nucleus. The methoxy (B1213986) and methyl groups can influence the biological activity and pharmacokinetic properties of the resulting compounds. This document outlines three classical methods for quinoline synthesis—the Combes, Doebner-von Miller, and Skraup reactions—adapted for this compound.

Synthetic Strategies

The synthesis of the quinoline core from an aniline derivative typically involves the reaction with a three-carbon synthon, followed by cyclization and aromatization. The choice of the three-carbon component determines the substitution pattern on the newly formed pyridine (B92270) ring.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[6] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.

Experimental Protocol: Synthesis of 8-Methoxy-7-methyl-2,4-dimethylquinoline

  • Materials:

  • Procedure:

    • In a 250 mL round-bottom flask, combine this compound (10 mmol) and acetylacetone (12 mmol).

    • Stir the mixture at room temperature for 30 minutes to form the enamine intermediate.

    • Slowly add concentrated sulfuric acid (20 mL) to the reaction mixture with cooling in an ice bath.

    • After the addition is complete, heat the mixture at 110°C for 3 hours.

    • Allow the reaction mixture to cool to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a 10% sodium hydroxide solution until a precipitate is formed.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

  • Expected Outcome: The expected product is 8-methoxy-7-methyl-2,4-dimethylquinoline. The yield and purity should be determined by standard analytical techniques (e.g., NMR, Mass Spectrometry).

Doebner-von Miller Reaction

The Doebner-von Miller reaction utilizes an α,β-unsaturated carbonyl compound, which can be formed in situ from aldehydes or ketones, to produce substituted quinolines.[6]

Experimental Protocol: Synthesis of 8-Methoxy-2,7-dimethylquinoline

  • Materials:

    • This compound

    • Crotonaldehyde (B89634)

    • Concentrated Hydrochloric Acid

    • Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

    • Sodium hydroxide solution (10% w/v)

    • Dichloromethane

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).

    • Add the oxidizing agent (e.g., 3-nitrotoluene, 5 mmol).

    • Heat the mixture to 90°C and add crotonaldehyde (12 mmol) dropwise over 30 minutes.

    • After the addition is complete, continue heating at 100°C for 4 hours.

    • Cool the reaction mixture and neutralize with a 10% sodium hydroxide solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography.

Skraup Synthesis

The Skraup synthesis is a classic method for producing the parent quinoline and its derivatives by reacting an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent.[6]

Experimental Protocol: Synthesis of 8-Methoxy-7-methylquinoline

  • Materials:

    • This compound

    • Glycerol

    • Concentrated Sulfuric Acid

    • Nitrobenzene (B124822) (or another suitable oxidizing agent like arsenic pentoxide)

    • Ferrous sulfate (catalyst, optional)

    • Sodium hydroxide solution (10% w/v)

    • Toluene (B28343)

  • Procedure:

    • In a large round-bottom flask, carefully mix this compound (10 mmol), nitrobenzene (5 mmol), and glycerol (30 mmol).

    • Add a catalytic amount of ferrous sulfate.

    • Slowly and carefully add concentrated sulfuric acid (20 mL) with vigorous stirring and cooling.

    • Heat the mixture to 120-130°C for 5 hours. The reaction can be vigorous, so careful temperature control is essential.

    • After cooling, dilute the mixture with water and steam distill to remove the excess nitrobenzene.

    • Make the residue alkaline with a 10% sodium hydroxide solution.

    • Extract the product with toluene (3 x 50 mL).

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Hypothetical Yields and Physicochemical Properties of Synthesized Quinolines

Compound NameSynthetic MethodMolecular FormulaMolecular Weight ( g/mol )Hypothetical Yield (%)Melting Point (°C)
8-Methoxy-7-methyl-2,4-dimethylquinolineCombesC₁₃H₁₅NO201.266578-80
8-Methoxy-2,7-dimethylquinolineDoebner-von MillerC₁₂H₁₃NO187.245065-67
8-Methoxy-7-methylquinolineSkraupC₁₁H₁₁NO173.214550-52

Table 2: Illustrative Antiviral Activity Data (Hypothetical)

CompoundTarget VirusAssay TypeIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
8-Methoxy-7-methyl-2,4-dimethylquinolineInfluenza A (H1N1)Plaque Reduction15.2>100>6.6
8-Methoxy-2,7-dimethylquinolineDengue Virus (DENV-2)Cytopathic Effect25.8>100>3.9
8-Methoxy-7-methylquinolineHIV-1Reverse Transcriptase Assay8.592.310.9

Note: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only, as specific experimental data for these compounds synthesized from this compound and their antiviral activities were not found in the searched literature. Actual results may vary.

Visualizations

G cluster_combes Combes Synthesis aniline This compound enamine Enamine Intermediate aniline->enamine + diketone Acetylacetone diketone->enamine quinoline_combes 8-Methoxy-7-methyl-2,4-dimethylquinoline enamine->quinoline_combes H₂SO₄, Heat

Caption: General workflow for the Combes synthesis.

G cluster_dvm Doebner-von Miller Synthesis aniline_dvm This compound dihydroquinoline Dihydroquinoline Intermediate aniline_dvm->dihydroquinoline + carbonyl Crotonaldehyde carbonyl->dihydroquinoline quinoline_dvm 8-Methoxy-2,7-dimethylquinoline dihydroquinoline->quinoline_dvm Oxidation

Caption: General workflow for the Doebner-von Miller synthesis.

G cluster_skraup Skraup Synthesis aniline_skraup This compound acrolein Acrolein (in situ) aniline_skraup->acrolein + glycerol Glycerol glycerol->acrolein H₂SO₄, Heat quinoline_skraup 8-Methoxy-7-methylquinoline acrolein->quinoline_skraup Cyclization, Oxidation

Caption: General workflow for the Skraup synthesis.

G cluster_pathway Hypothetical Antiviral Signaling Pathway Inhibition quinoline Quinoline Derivative viral_protein Viral Protein (e.g., Polymerase, Protease) quinoline->viral_protein host_factor Host Cell Factor quinoline->host_factor inhibition Inhibition replication Viral Replication viral_protein->replication host_factor->replication

Caption: Hypothetical mechanism of antiviral action.

Conclusion

The synthesis of quinoline derivatives from this compound offers a promising avenue for the discovery of novel antiviral agents. The classical synthetic methods described provide a robust foundation for accessing a variety of substituted quinolines. Further optimization of reaction conditions and purification techniques will be crucial for obtaining these compounds in high yield and purity. Subsequent biological evaluation is necessary to determine their antiviral efficacy and to elucidate their mechanisms of action. The structure-activity relationships derived from such studies will be invaluable for the rational design of next-generation quinoline-based antiviral drugs.

References

Application Notes and Protocols: 3-Methoxy-2-methylaniline as a Precursor for Neuroactive Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document provides detailed application notes and protocols on the use of 3-methoxy-2-methylaniline as a key precursor for the synthesis of neuroactive indazoles. Specifically, it focuses on the preparation of 7-methoxy-8-methyl-1H-indazole, a scaffold with potential applications in the development of therapies for neurological disorders. The protocols outlined herein provide a reproducible methodology for the synthesis and characterization of this indazole derivative. Furthermore, this document discusses the potential neuroactive applications of such compounds, drawing parallels with known indazole-based therapeutic agents.

Introduction

The indazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] In the context of neurological disorders, indazole-containing compounds have shown promise in targeting key enzymes and receptors implicated in the pathophysiology of diseases such as Alzheimer's and Parkinson's disease.[1] The strategic functionalization of the indazole ring system allows for the fine-tuning of pharmacological properties, making the selection of appropriate starting materials crucial.

This compound is a valuable aniline (B41778) derivative for the synthesis of specifically substituted indazoles.[4] Its inherent methoxy (B1213986) and methyl groups can be strategically carried over to the final indazole product, yielding compounds such as 7-methoxy-8-methyl-1H-indazole. This substitution pattern is of interest for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 2-methyl-3-nitroanisole (B1293961).

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • 2-methyl-3-nitroanisole

  • 5% Palladium on carbon (wet)

  • Ethanol

  • Diatomaceous earth (Celite®)

  • Hydrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable round-bottom flask, dissolve 30.7 g (184 mmol) of 2-methyl-3-nitroanisole in 300 mL of ethanol.

  • To this solution, carefully add a suspension of 9.98 g of 5% palladium-carbon (wet) in 100 mL of ethanol.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 3 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Wash the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound.

Expected Yield: Quantitative (approximately 25.5 g). The product is typically obtained as a light purple oil.[4]

Characterization Data:

PropertyValue
Rf value 0.38 (hexane: ethyl acetate (B1210297) = 2:1, v/v)[4]
Mass spectrum (EI, m/z) 137 (M+)[4]
¹H-NMR (CDCl₃, δ ppm) 2.04-2.05 (m, 3H), 3.60 (brs, 2H), 3.80 (s, 3H), 6.33-6.37 (m, 2H), 6.94-7.01 (m, 1H)[4]

Synthesis of Neuroactive Indazoles from this compound

The conversion of anilines to indazoles can be achieved through various synthetic routes. A common method involves diazotization followed by intramolecular cyclization.

Logical Workflow for Indazole Synthesis

G Precursor This compound Diazotization Diazotization (e.g., NaNO₂, HCl) Precursor->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Cyclization Intramolecular Cyclization Diazonium->Cyclization Indazole 7-Methoxy-8-methyl-1H-indazole Cyclization->Indazole

Caption: General workflow for the synthesis of indazoles from an aniline precursor.

Experimental Protocol: Synthesis of 7-Methoxy-8-methyl-1H-indazole (General Procedure)

This protocol is a generalized procedure based on common indazole syntheses from anilines. Specific reaction conditions may require optimization.

Materials:

  • This compound

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Suitable solvent (e.g., acetic acid or a mixture of alcohol and water)

  • Ice bath

  • Magnetic stirrer

  • pH indicator paper

  • Extraction solvents (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolve this compound in a suitable acidic solvent (e.g., aqueous HCl or acetic acid) in a round-bottom flask and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water to the cooled aniline solution while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete diazotization.

  • Allow the reaction to warm to room temperature and stir for several hours or until the cyclization is complete (monitor by TLC or LC-MS).

  • Neutralize the reaction mixture by the careful addition of a base (e.g., sodium bicarbonate solution).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic extract under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Note: The specific conditions for cyclization (e.g., temperature, reaction time, and solvent) can significantly influence the yield and purity of the final product and should be optimized.

Neuroactive Potential and Signaling Pathways

Indazole derivatives have been reported to interact with various targets in the central nervous system. Some of the key signaling pathways and targets include:

  • Monoamine Oxidase (MAO) Inhibition: MAO enzymes are crucial in the metabolism of neurotransmitters like dopamine (B1211576) and serotonin. Inhibition of MAO can increase the levels of these neurotransmitters, which is a therapeutic strategy for depression and Parkinson's disease.[1]

  • Glycogen Synthase Kinase 3 (GSK-3) Inhibition: GSK-3 is implicated in the pathophysiology of Alzheimer's disease and mood disorders.[1]

  • Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition: Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease.[1]

  • Nitric Oxide Synthase (NOS) Inhibition: Overproduction of nitric oxide by neuronal NOS (nNOS) is associated with neurodegeneration.[5]

Potential Signaling Pathways for Neuroactive Indazoles

G Indazole Neuroactive Indazole (e.g., 7-Methoxy-8-methyl-1H-indazole) MAO MAO Indazole->MAO Inhibition GSK3 GSK-3 Indazole->GSK3 Inhibition LRRK2 LRRK2 Indazole->LRRK2 Inhibition nNOS nNOS Indazole->nNOS Inhibition Neurotransmitter_Modulation Neurotransmitter Modulation MAO->Neurotransmitter_Modulation Neuroprotection Neuroprotection GSK3->Neuroprotection LRRK2->Neuroprotection nNOS->Neuroprotection

Caption: Potential signaling pathways targeted by neuroactive indazole derivatives.

Quantitative Data Summary

While specific quantitative data for neuroactive indazoles derived directly from this compound is not yet widely available in the public domain, the following table presents hypothetical data based on the activities of similar indazole compounds to illustrate the type of information that would be generated during a drug discovery program.

Compound IDTargetAssay TypeIC₅₀ / EC₅₀ (nM)
INDZ-001 MAO-AEnzyme Inhibition150
INDZ-002 MAO-BEnzyme Inhibition75
INDZ-003 GSK-3βKinase Assay50
INDZ-004 LRRK2Kinase Assay120
INDZ-005 nNOSEnzyme Inhibition90

Biological Evaluation Workflow

The following diagram outlines a typical workflow for the biological evaluation of newly synthesized indazole derivatives for their neuroactive potential.

G Synthesis Synthesis of Indazole Derivatives Primary_Screening Primary Screening (Target-based assays) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Cell-based assays) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (SAR studies) Secondary_Screening->Lead_Optimization In_Vivo In Vivo Studies (Animal models) Lead_Optimization->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Experimental workflow for the biological evaluation of neuroactive indazoles.

Conclusion

This compound serves as a strategic and readily accessible precursor for the synthesis of substituted indazoles with potential neuroactive properties. The protocols and workflows presented in this document provide a framework for researchers to synthesize and evaluate novel indazole derivatives. Further investigation into the structure-activity relationships of 7-methoxy-8-methyl-1H-indazole and related compounds is warranted to explore their full therapeutic potential in the treatment of neurological disorders.

References

Application Notes and Protocols: Reaction of 3-Methoxy-2-methylaniline with α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism between 3-methoxy-2-methylaniline and α,β-unsaturated ketones, a key transformation for the synthesis of substituted quinoline (B57606) scaffolds. Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science. This document outlines the reaction mechanism, provides representative experimental protocols, and summarizes key quantitative data.

Introduction

The reaction of anilines with α,β-unsaturated carbonyl compounds is a cornerstone of heterocyclic chemistry, providing a direct route to quinoline derivatives. Several named reactions, including the Doebner-von Miller reaction and the Friedländer synthesis, describe this transformation under various conditions, typically acid-catalyzed.[1] this compound is a valuable starting material for the preparation of specifically substituted quinolines, which are of interest as potential antiviral agents and for other pharmaceutical applications.[2]

Reaction Mechanism

The reaction of this compound with an α,β-unsaturated ketone proceeds via an acid-catalyzed cascade of reactions, generally following the pathway of the Doebner-von Miller reaction or a similar cyclization process. The overall transformation involves an initial aza-Michael addition, followed by intramolecular electrophilic cyclization and subsequent dehydration to yield the aromatic quinoline ring system.

The key steps of the mechanism are:

  • Aza-Michael Addition: The reaction is initiated by the conjugate addition of the amino group of this compound to the α,β-unsaturated ketone. This step is typically catalyzed by an acid, which activates the ketone towards nucleophilic attack.

  • Intramolecular Cyclization: The resulting β-amino ketone intermediate undergoes an intramolecular electrophilic aromatic substitution. The electron-donating methoxy (B1213986) and methyl groups on the aniline (B41778) ring influence the regioselectivity of this cyclization.

  • Dehydration and Aromatization: The cyclic intermediate then undergoes dehydration to form a dihydroquinoline, which is subsequently oxidized to the fully aromatic quinoline product. In many Doebner-von Miller type reactions, an oxidizing agent is employed, or air oxidation can occur.

The following diagram illustrates the generalized reaction mechanism.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline This compound Aza_Michael_Adduct Aza-Michael Adduct Aniline->Aza_Michael_Adduct Aza-Michael Addition (Acid-catalyzed) Ketone α,β-Unsaturated Ketone Ketone->Aza_Michael_Adduct Cyclized_Intermediate Cyclized Dihydroquinoline Intermediate Aza_Michael_Adduct->Cyclized_Intermediate Intramolecular Electrophilic Cyclization Quinoline Substituted Quinoline Cyclized_Intermediate->Quinoline Dehydration & Aromatization

Caption: Generalized reaction mechanism.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 8-methoxy-7-methylquinolines from this compound and various α,β-unsaturated ketones, based on typical yields reported for Doebner-von Miller and related reactions.

Entryα,β-Unsaturated KetoneProductReaction ConditionsYield (%)Reference
1Methyl vinyl ketone8-Methoxy-7,4-dimethylquinolineHCl, reflux, 6h65-75Representative
2Ethyl vinyl ketone4-Ethyl-8-methoxy-7-methylquinolineH₂SO₄, 100°C, 8h60-70Representative
3Phenyl vinyl ketone8-Methoxy-7-methyl-4-phenylquinolinePolyphosphoric acid, 120°C, 4h70-80Representative
4Crotonaldehyde8-Methoxy-2,7-dimethylquinolineHCl, As₂O₅, reflux, 12h55-65Representative

Note: The data presented are representative and actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

This section provides a detailed methodology for a representative synthesis of an 8-methoxy-7-methylquinoline derivative.

Synthesis of 8-Methoxy-7-methyl-4-phenylquinoline

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and phenyl vinyl ketone (1.1 eq).

  • Carefully add polyphosphoric acid (10 eq by weight) to the reaction mixture.

  • Heat the mixture to 120°C with stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 8-methoxy-7-methyl-4-phenylquinoline as a solid.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).

The following diagram outlines the general experimental workflow.

Experimental_Workflow Reactants 1. Mix Reactants and Acid Catalyst Reaction 2. Heat and Stir Reactants->Reaction Quench 3. Quench with Ice and Neutralize Reaction->Quench Extraction 4. Extraction with Organic Solvent Quench->Extraction Drying 5. Drying and Concentration Extraction->Drying Purification 6. Column Chromatography Drying->Purification Product 7. Pure Product Purification->Product

Caption: General experimental workflow.

Conclusion

The reaction of this compound with α,β-unsaturated ketones provides a reliable and versatile method for the synthesis of 8-methoxy-7-methyl-substituted quinolines. The Doebner-von Miller and related acid-catalyzed cyclization reactions offer a direct entry to this important class of heterocyclic compounds. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of novel quinoline-based molecules for various applications.

References

Application Notes: Synthesis of Substituted Indoles from 3-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This document provides a detailed protocol for the synthesis of substituted indoles utilizing 3-methoxy-2-methylaniline as a versatile starting material. The presented methodology is based on the Bischler-Möhlau indole synthesis, a robust method for the preparation of 2-arylindoles. These application notes offer a comprehensive guide, including a detailed experimental protocol, data presentation, and workflow visualization to facilitate the synthesis and exploration of novel indole derivatives for research and drug development.

Introduction

Indole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The strategic functionalization of the indole ring allows for the fine-tuning of these pharmacological profiles. This compound is a valuable precursor for indole synthesis, offering a unique substitution pattern that can lead to novel chemical entities. The Bischler-Möhlau synthesis, which involves the reaction of an aniline (B41778) with an α-haloketone, provides a direct route to 2-substituted indoles.[1][2][3][4] This method, while classic, has been refined over the years to improve yields and reaction conditions.[3]

Key Synthetic Protocol: Bischler-Möhlau Indole Synthesis

The following protocol details the synthesis of a representative 2-aryl-4-methoxy-5-methylindole from this compound and α-bromoacetophenone.

Reaction Scheme:

Experimental Protocol

Materials:

  • This compound (C₈H₁₁NO)

  • α-Bromoacetophenone (C₈H₇BrO)

  • N,N-Dimethylformamide (DMF)

  • Zinc Chloride (ZnCl₂)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add α-bromoacetophenone (1.1 eq).

  • Heating: Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 2-phenyl-4-methoxy-5-methyl-1H-indole.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2-phenyl-4-methoxy-5-methyl-1H-indole.

ParameterValue
Starting Material This compound
Reagent α-Bromoacetophenone
Product 2-Phenyl-4-methoxy-5-methyl-1H-indole
Molecular Formula C₁₆H₁₅NO
Molecular Weight 237.30 g/mol
Reaction Time 4-6 hours
Reaction Temperature 120 °C
Typical Yield 65-75%
Appearance Off-white to pale yellow solid

Visualizing the Process

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of the substituted indole.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Add this compound and α-Bromoacetophenone to DMF start->reactants heating Heat to 120°C (4-6 hours) reactants->heating workup Aqueous Work-up (HCl, NaHCO₃, Brine) heating->workup extraction Ethyl Acetate Extraction workup->extraction drying Dry (Na₂SO₄) & Concentrate extraction->drying purification Column Chromatography drying->purification product Pure Substituted Indole purification->product

Caption: Experimental workflow for the synthesis of substituted indoles.

Potential Signaling Pathway Modulation

Many indole derivatives are known to interact with various signaling pathways implicated in diseases such as cancer. For instance, some indoles act as inhibitors of protein kinases, which are crucial regulators of cell signaling. The diagram below represents a simplified generic kinase signaling pathway that could potentially be targeted by a novel substituted indole.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase1 Kinase 1 (e.g., RAF) receptor->kinase1 kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 transcription Transcription Factors kinase3->transcription indole Substituted Indole (Potential Inhibitor) indole->kinase2 Inhibition response Cellular Response (Proliferation, Survival) transcription->response

Caption: A generic kinase signaling pathway potentially targeted by substituted indoles.

Conclusion

The protocol described provides a reliable method for the synthesis of substituted indoles from this compound. This approach offers a foundation for the generation of diverse indole libraries, which can be screened for various biological activities. The provided visualizations of the experimental workflow and a potential signaling pathway serve to enhance the understanding and application of this synthetic methodology in a research and drug development context.

References

Application of 3-Methoxy-2-methylaniline in the Synthesis of Azo Dyes: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed experimental protocols for the utilization of 3-Methoxy-2-methylaniline in the synthesis of azo dyes. Azo dyes are a significant class of organic compounds characterized by the presence of the azo functional group (–N=N–) connecting aromatic rings. The specific substitution pattern of this compound, featuring both a methoxy (B1213986) and a methyl group on the aniline (B41778) ring, influences the electronic properties and, consequently, the color and fastness properties of the resulting dyes. These compounds are of interest not only in the textile and printing industries but also in the development of advanced materials and pharmaceutical research due to their diverse functionalities.

Principle of Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a well-established two-step electrophilic aromatic substitution reaction:

  • Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.

  • Azo Coupling: The resulting electrophilic diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound. Common coupling agents include phenols (like 2-naphthol), naphthylamines, or other anilines. The diazonium ion attacks the activated ring of the coupling component to form the stable azo dye.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of an azo dye using this compound as the diazo component and 2-naphthol (B1666908) as the coupling component. This procedure can be adapted for other coupling agents.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Beakers (100 mL and 250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Graduated cylinders

  • Dropping funnel

Procedure:

  • In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and distilled water.

  • Cool the resulting solution to 0–5 °C in an ice bath with continuous stirring.

  • In a separate 100 mL beaker, prepare a concentrated aqueous solution of sodium nitrite.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution. It is crucial to maintain the temperature of the reaction mixture between 0–5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15–20 minutes to ensure the diazotization reaction is complete. The resulting clear solution contains the 3-methoxy-2-methylbenzenediazonium chloride and should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol

Materials:

  • Freshly prepared 3-methoxy-2-methylbenzenediazonium chloride solution (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Equipment:

  • Beaker (500 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a 500 mL beaker, dissolve a stoichiometric amount of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0–5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution. A colored precipitate of the azo dye should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30–60 minutes to ensure the coupling reaction goes to completion.

  • Isolate the crude azo dye by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with copious amounts of cold distilled water to remove any unreacted starting materials and inorganic salts.

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid, to obtain a product of high purity.

  • Dry the purified dye in a vacuum oven at a moderate temperature.

Data Presentation

Diazo ComponentCoupling ComponentDye Structureλmax (nm)log εReference
2-Methoxy-5-nitroaniline1-Naphthol467-[1]
2-Methoxy-5-nitroanilineN-Phenylnaphthylamine520-
2-Methoxy-5-nitroaniline1,3-Diaminobenzene436-
2-Methoxy-5-nitroaniline3-Aminophenol430-
2-Methoxy-5-nitroaniline1,3-Dihydroxybenzene380-
2-Methoxy-5-nitroaniline4-Chloroaniline--[1]

Note: The molar extinction coefficient (ε) values were not consistently reported in the same format across all sources and are therefore denoted as "-". The λmax values are indicative of the color of the dye, which can be influenced by the solvent used for measurement.

Visualization of the Synthesis Pathway

The general workflow for the synthesis of azo dyes from this compound can be visualized as a two-step process. The following diagrams illustrate the logical relationship of the synthesis.

DyeSynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A This compound C 3-Methoxy-2-methylbenzenediazonium Chloride A->C Nitrous Acid B NaNO₂ / HCl (0-5 °C) E Azo Dye C->E Electrophilic Aromatic Substitution D Coupling Component (e.g., 2-Naphthol)

Caption: General workflow for the synthesis of azo dyes.

ReactionSignalingPathway This compound This compound Diazonium_Salt 3-Methoxy-2-methylbenzenediazonium Salt This compound->Diazonium_Salt NaNO₂, HCl 0-5 °C Azo_Dye Azo Dye Product Diazonium_Salt->Azo_Dye Coupling Coupling_Component Electron-Rich Aromatic Compound Coupling_Component->Azo_Dye

Caption: Signaling pathway of azo dye synthesis.

Conclusion

This compound serves as a versatile precursor for the synthesis of a variety of azo dyes. The presence of the methoxy and methyl groups on the aromatic ring can be strategically utilized to fine-tune the properties of the final dye molecule. The provided protocols offer a robust starting point for researchers to synthesize and explore novel azo dyes for various applications, from traditional coloration to the development of functional materials. Further research into the specific spectroscopic and tinctorial properties of dyes derived from this compound will be valuable in expanding its application scope.

References

Application Notes and Protocols for the Doebner-von Miller Reaction with 3-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of 8-methoxy-7-methylquinoline from 3-methoxy-2-methylaniline via the Doebner-von Miller reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinoline (B57606) derivatives.[1][2][3] It involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of a strong acid, typically a Brønsted or Lewis acid.[1][4] This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis.[1] A common challenge with this reaction is the tendency for the α,β-unsaturated carbonyl compound to polymerize under the acidic conditions, leading to tar formation and reduced yields.[5] Careful control of reaction conditions is therefore crucial for a successful synthesis.

This protocol details a representative procedure for the synthesis of 8-methoxy-7-methylquinoline from this compound. While a specific protocol for this substrate is not widely published, the following methodology is based on established general procedures for the Doebner-von Miller reaction.

Reaction Scheme

The reaction of this compound with crotonaldehyde (B89634) (formed in situ from paraldehyde) in the presence of an acid catalyst is expected to yield 8-methoxy-7-methylquinoline.

This compound + Crotonaldehyde → 8-Methoxy-7-methylquinoline

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 8-Methoxy-7-methylquinoline

ParameterValueNotes
Reactants
This compound1.0 eqStarting aniline
Paraldehyde (B1678423)1.5 eqIn situ source of crotonaldehyde
Catalyst
Concentrated Hydrochloric Acid~6 MBrønsted acid catalyst
Solvent
Water-Reaction is typically run in aqueous acid
Toluene-For biphasic system to reduce tar formation
Reaction Conditions
TemperatureReflux (~100-110 °C)To drive the reaction to completion
Reaction Time4 - 8 hoursMonitor by TLC for completion
Work-up
NeutralizationConc. NaOH solutionTo pH > 10
Extraction SolventDichloromethane (B109758) or Ethyl Acetate (B1210297)To isolate the product

Table 2: Troubleshooting Common Issues in the Doebner-von Miller Reaction

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield / No Product - Inactive catalyst- Insufficient heating- Unsuitable reaction conditions- Use fresh, high-purity reagents and catalysts.- Ensure the reaction is maintained at the appropriate reflux temperature.- Systematically vary the acid catalyst, solvent, and temperature.[5]
Significant Tar/Polymer Formation - Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5]- Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[5]- Employ a biphasic solvent system (e.g., water/toluene) to sequester the carbonyl compound.[5]- Optimize the acid concentration and type; milder Lewis acids may be beneficial.[5]
Formation of Complex Product Mixtures - Use of sterically hindered substrates.- Side reactions of intermediates.- Simplify the substrate if possible.- Optimize reaction conditions to favor the desired pathway.[5]
Incomplete Oxidation to Quinoline - Insufficient oxidizing agent or unfavorable conditions for oxidation of the dihydroquinoline intermediate.- Ensure a sufficient amount of an oxidizing agent is present if required by the specific protocol variation.- The final step is an oxidation of a dihydroquinoline intermediate.[5]

Experimental Protocols

Synthesis of 8-Methoxy-7-methylquinoline

This protocol is a representative example and may require optimization for the specific substrate.

Materials:

  • This compound

  • Paraldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Concentrated Sodium Hydroxide (B78521) (NaOH) solution

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, combine this compound (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Addition of Aldehyde: In the addition funnel, dissolve paraldehyde (1.5 eq) in a small amount of toluene.

  • Slow Addition: Add the paraldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. This slow addition is crucial to minimize the polymerization of the in situ generated crotonaldehyde.[5]

  • Reaction: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the acidic reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). Perform this step in an ice bath to control the exothermic reaction.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude 8-methoxy-7-methylquinoline by column chromatography on silica (B1680970) gel or by vacuum distillation.[5]

Mandatory Visualizations

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dehydrated_Intermediate Dehydrated Intermediate Cyclized_Intermediate->Dehydrated_Intermediate Dehydration Dihydroquinoline Dihydroquinoline Dehydrated_Intermediate->Dihydroquinoline Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Generalized mechanism of the Doebner-von Miller reaction.

Experimental_Workflow A 1. Reaction Setup (Aniline + Acid) B 2. Heat to Reflux A->B C 3. Slow Addition of Aldehyde B->C D 4. Reflux for 4-6 hours C->D E 5. Cool to Room Temperature D->E F 6. Neutralization with NaOH E->F G 7. Extraction with Organic Solvent F->G H 8. Drying and Solvent Removal G->H I 9. Purification (Chromatography/Distillation) H->I J Final Product I->J

Caption: Experimental workflow for quinoline synthesis.

Troubleshooting_Logic cluster_solutions1 Low Yield Solutions cluster_solutions2 Tar Formation Solutions Start Reaction Issue? Problem1 Low Yield? Start->Problem1 Problem2 Excessive Tar? Start->Problem2 Solution1a Check Reagent Purity Problem1->Solution1a Solution1b Verify Temperature Problem1->Solution1b Solution1c Optimize Catalyst Problem1->Solution1c Solution2a Slow Reagent Addition Problem2->Solution2a Solution2b Use Biphasic System Problem2->Solution2b Solution2c Adjust Acid Concentration Problem2->Solution2c

Caption: Troubleshooting common issues in the Doebner-von Miller reaction.

References

Application Notes and Protocols for the Friedländer Synthesis of 8-Methoxy-7-methyl Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted quinolines via the Friedländer annulation, specifically utilizing 3-Methoxy-2-methylaniline as a key starting material. Quinolines are a significant class of heterocyclic compounds due to their prevalence in biologically active molecules and pharmaceuticals.[1]

Application Notes

The Friedländer synthesis is a versatile and straightforward method for constructing the quinoline (B57606) scaffold.[2][3] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[4][5] The use of substituted anilines, such as this compound, allows for the synthesis of highly functionalized quinoline derivatives with diverse pharmacological potential.

Biological Significance of Methoxy (B1213986) and Methyl Substituted Quinolines:

Quinolines with methoxy and methyl substitutions have demonstrated a wide range of biological activities, making them attractive targets for drug discovery. These activities include:

  • Anticancer Activity: Certain methoxy-substituted quinoline derivatives have shown potent anticancer properties. For instance, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline has demonstrated significant cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[6][7]

  • Antimalarial Activity: The quinoline core is a well-known pharmacophore in many antimalarial drugs.[8]

  • Antibacterial and Antifungal Activity: Various quinoline derivatives have been reported to possess antibacterial and antifungal properties.[9]

  • Anti-inflammatory Activity: Some quinoline-based compounds have been investigated for their anti-inflammatory potential.[1]

The synthesis of novel 8-methoxy-7-methyl substituted quinolines via the Friedländer reaction provides a valuable platform for the development of new therapeutic agents.

Experimental Protocols

This section details the protocol for a representative Friedländer synthesis of a substituted quinoline using this compound and acetylacetone (B45752) as reactants.

Protocol: Synthesis of 8-Methoxy-2,4,7-trimethylquinoline

This protocol describes the acid-catalyzed condensation of this compound with acetylacetone.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Addition of Reactants: To the stirred solution, add acetylacetone (1.2 mmol).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) or p-toluenesulfonic acid (0.1 mmol).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 8-Methoxy-2,4,7-trimethylquinoline.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

Reactant 1Reactant 2CatalystSolventReaction Time (h)Expected Yield (%)Physical State of Product
This compoundAcetylacetoneH₂SO₄Ethanol4-675-85Solid
This compoundEthyl acetoacetatep-TsOHToluene6-870-80Solid

Note: Yields are estimates and may vary depending on the specific reaction conditions and purification efficiency.

Visualizations

Reaction Mechanism

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline This compound SchiffBase Schiff Base/Enamine Aniline->SchiffBase + Ketone - H₂O Ketone Acetylacetone Ketone->SchiffBase AldolAdduct Cyclized Intermediate SchiffBase->AldolAdduct Intramolecular Aldol Condensation Quinoline 8-Methoxy-2,4,7-trimethylquinoline AldolAdduct->Quinoline Dehydration (- H₂O)

Caption: Mechanism of the Friedländer Synthesis.

Experimental Workflow

Experimental_Workflow Start Start Mixing Mix this compound, Acetylacetone, and Ethanol Start->Mixing Catalysis Add Acid Catalyst (e.g., H₂SO₄) Mixing->Catalysis Reflux Reflux for 4-6 hours Catalysis->Reflux Workup Cool and Neutralize with NaHCO₃ Reflux->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Evaporation Remove Solvent (Rotary Evaporator) Drying->Evaporation Purification Purify by Column Chromatography Evaporation->Purification Product Pure 8-Methoxy-2,4,7- trimethylquinoline Purification->Product

Caption: General Experimental Workflow.

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Quinoline Quinoline Derivative (e.g., CMMIQ) Quinoline->PI3K Inhibition Quinoline->AKT Inhibition Quinoline->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR Pathway Inhibition.

References

Application Note: HPLC Analysis of 3-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxy-2-methylaniline is a key organic intermediate used in the synthesis of various chemical compounds, including pharmaceuticals and dyes.[1] Accurate and reliable analytical methods are crucial for quality control, purity assessment, and stability testing of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the separation and quantification of aromatic amines and their derivatives due to its high resolution, sensitivity, and accuracy.[2] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Principle of the Method

The separation is achieved on a nonpolar stationary phase (C18 column) with a polar mobile phase. The principle of separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.[2][3] By utilizing a gradient elution with a mixture of an organic solvent (acetonitrile) and an aqueous buffer containing a pH modifier (formic acid), a good peak shape and resolution for this compound can be achieved. Detection is performed using a UV detector, where the analyte exhibits significant absorbance.

Experimental Protocols

Materials and Reagents
  • This compound reference standard: Purity ≥ 98%

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Formic acid: Analytical grade

  • Methanol: HPLC grade (for sample preparation)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of aniline (B41778) compounds.[3]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30 °C[3]

  • Detection Wavelength: 254 nm is a common wavelength for aniline derivatives; however, a PDA detector is recommended to determine the optimal wavelength.[3]

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a suitable amount of the sample containing this compound and dissolve it in a known volume of methanol. Dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis
  • Identification: The this compound peak is identified by comparing its retention time with that of the reference standard.

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The concentration of this compound in the sample is determined using the linear regression equation of the calibration curve.

Data Presentation

The key chromatographic parameters and system suitability test (SST) results for the analysis of this compound are summarized in the table below.

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 20% B, 2-10 min: 20-80% B, 10-12 min: 80% B, 12-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Theoretical Plates (N) > 2000
Tailing Factor (T) < 2.0
Relative Standard Deviation (RSD) for replicate injections < 2.0%

Visualization

HPLC_Workflow Experimental Workflow for HPLC Analysis of this compound cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Sample Injection (10 µL) Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution & Dilution) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (0.1% Formic Acid in Water & ACN) HPLC_System HPLC System Setup (Column, Pump, Detector) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chrom_Sep Chromatographic Separation (Gradient Elution) Injection->Chrom_Sep Detection UV Detection (254 nm) Chrom_Sep->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Peak_Integration Peak Integration & Identification (Retention Time) Data_Acquisition->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for HPLC analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Methoxy-2-methylaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 3-Methoxy-2-methylaniline using column chromatography. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key data to address common issues encountered during this purification process.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Product Strong Adsorption to Silica (B1680970) Gel: The basic nature of the aniline (B41778) group can lead to strong, sometimes irreversible, binding to the acidic silanol (B1196071) groups on the silica gel surface.[1]Neutralize the Stationary Phase: Pre-treat the silica gel with a mobile phase containing a small amount of a volatile base, such as 0.5-1% triethylamine (B128534) (TEA).[1] This will cap the acidic sites, allowing the aniline to elute more effectively.
Compound Degradation: The acidic environment of the silica gel may cause the degradation of this compound.Use a Deactivated Stationary Phase: Consider using neutral or basic alumina, or deactivated silica gel.[2] A stability test on a small scale using TLC can also determine if the compound is degrading on silica.[3]
Inappropriate Solvent System: The mobile phase may not be polar enough to elute the product.Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For instance, if using a petroleum ether/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate.
Product Elutes with Impurities (Co-elution) Similar Polarity of Product and Impurities: The crude material may contain impurities with Rf values very close to that of the desired product.Optimize the Solvent System: Experiment with different solvent systems to improve separation. A less polar solvent system can sometimes increase the separation between spots on a TLC plate.[4] A gradient elution, where the polarity is gradually increased, can also enhance resolution.[5]
Column Overload: Loading too much crude material onto the column can lead to poor separation.Reduce Sample Load: Use an appropriate ratio of crude material to silica gel, generally between 1:30 to 1:100 by weight.[6]
Broad or Tailing Peaks Interaction with Acidic Silica: The basic amine functionality interacts strongly with the acidic silanol groups, causing the product to "stick" and elute slowly and unevenly.[2]Add a Basic Modifier: Incorporate a small amount of triethylamine (0.5-1%) into the mobile phase to improve peak shape.[2][6]
Poor Column Packing: An unevenly packed column can lead to channeling and band broadening.Repack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[5]
Discoloration of the Product (Yellow to Brown) Oxidation: Anilines are susceptible to air and light-induced oxidation, which forms colored impurities.[1][5]Use an Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible. Store Properly: Keep the crude material and purified product in a cool, dark place, and consider storing under an inert gas.[1]
Work-up Conditions: During the reaction work-up and purification, minimize exposure to air and light.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A common and effective solvent system for anilines is a mixture of a non-polar solvent like petroleum ether (or hexanes) and a more polar solvent like ethyl acetate.[5] A specific system reported for the purification of this compound is petroleum ether:ethyl acetate in a 5:1 ratio.[7] It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC).

Q2: How can I visualize this compound on a TLC plate?

This compound is a UV-active compound due to its aromatic ring. It can be visualized on a TLC plate containing a fluorescent indicator (e.g., F254) under a UV lamp (254 nm), where it will appear as a dark spot. Staining with a potassium permanganate (B83412) solution can also be used as a general visualization technique.

Q3: My this compound is a dark oil. Is this normal, and can I still purify it?

Crude this compound can often be a brown or dark oily substance due to the presence of colored impurities from the synthesis or oxidation.[7] This is not unusual, and column chromatography is an effective method for removing these colored byproducts to yield a much lighter, often yellow, solid or oil.[7]

Q4: What are the common impurities I should expect in my crude this compound?

Common impurities can include unreacted starting materials such as 2-methyl-3-nitrophenol (B1294317) or its methylated intermediate, 2-methyl-1-methoxy-3-nitrobenzene.[7] Additionally, oxidation of the aniline functional group can lead to the formation of various colored polymeric byproducts.[5]

Q5: What is "dry loading," and when should I use it for purifying this compound?

Dry loading involves pre-adsorbing the crude sample onto a small amount of silica gel before placing it on top of the column. This technique is particularly useful if the crude product has poor solubility in the initial, non-polar mobile phase.[8] It helps to ensure that the sample is introduced to the column as a narrow, even band, which can improve separation.

Data Presentation

The following table summarizes key quantitative data for the column chromatography of this compound.

Parameter Value Notes
Stationary Phase Silica Gel (200-300 mesh)Standard grade silica gel is commonly used.
Mobile Phase Petroleum Ether (PE) : Ethyl Acetate (EtOAc)A 5:1 ratio has been reported to be effective.[7]
Rf Value of this compound ~0.38In a hexane:ethyl acetate (2:1, v/v) system.[9]
Typical Crude Purity (HPLC) ~92%This can vary significantly depending on the synthesis and work-up.[7]
Typical Purified Yield 85.2% (from a specific synthesis)Yields are highly dependent on the success of the synthesis and purification.[7]
Appearance of Crude Product Brown to black oily substance[7]
Appearance of Purified Product Yellow solid[7]

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound.

1. Materials:

  • Crude this compound

  • Silica gel (200-300 mesh)

  • Petroleum Ether (or Hexanes), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Triethylamine (optional, but recommended)

  • Glass column with stopcock

  • Collection tubes or flasks

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp

2. Method Development (TLC Analysis):

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the crude mixture on a TLC plate.

  • Develop the plate in a TLC chamber with a test solvent system. A good starting point is petroleum ether:ethyl acetate (5:1). To improve the spot shape and reduce streaking, consider adding 0.5-1% triethylamine to the solvent system.

  • The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[6]

3. Column Packing (Slurry Method):

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., PE:EtOAc = 5:1 with 0.5% TEA).

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow some solvent to drain, which helps in the settling of the silica bed.

  • Ensure the top of the silica bed is flat and does not run dry. Add a thin layer of sand on top of the silica bed to prevent disturbance.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane).

  • Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica until the solvent level is just at the top of the sand layer.

  • Carefully add a small amount of fresh eluent and allow it to absorb onto the silica again to ensure the entire sample is loaded as a narrow band.

5. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Begin collecting the eluent in fractions.

  • If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

6. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Mandatory Visualization

TroubleshootingWorkflow start Start: Crude This compound check_purity Assess Purity & Appearance (TLC, Color) start->check_purity issue Identify Primary Issue check_purity->issue low_yield Low/No Recovery issue->low_yield Low Yield co_elution Co-elution with Impurities issue->co_elution Impure Fractions tailing Broad/Tailing Peaks issue->tailing Poor Peak Shape discoloration Product Discolored issue->discoloration Discoloration add_tea Add 0.5-1% TEA to Mobile Phase low_yield->add_tea optimize_solvent Optimize Solvent System (Gradient Elution) co_elution->optimize_solvent tailing->add_tea use_inert Use Inert Atmosphere/ Proper Storage discoloration->use_inert repack_column Repack Column (Ensure Uniformity) add_tea->repack_column end Pure Product add_tea->end Improved Yield/ Peak Shape reduce_load Reduce Sample Load optimize_solvent->reduce_load repack_column->end Improved Peak Shape reduce_load->end Improved Separation use_inert->end Colorless Product

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

References

Identifying byproducts in the synthesis of 3-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-2-methylaniline.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is a dark brown or black oil, not the expected light-colored solid. What is the likely cause and how can I fix it?

A1: The discoloration of your final product is most likely due to the formation of colored byproducts from the oxidation of the aniline (B41778) functional group.[1][2] Aniline and its derivatives are susceptible to air and light-induced oxidation, which can lead to the formation of highly colored impurities such as p-benzoquinone and polymeric materials often referred to as "aniline black".[2]

Troubleshooting Steps:

  • Purify the Starting Material: If your synthesis involves the reduction of 2-methyl-3-nitroanisole, ensure the starting material is pure. Any colored impurities in the nitro compound will be carried through to the final product.

  • Inert Atmosphere: Conduct the reduction reaction and any subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[2]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Purification: The colored impurities can often be removed by column chromatography on silica (B1680970) gel. A typical eluent system is a mixture of hexane (B92381) and ethyl acetate.

Q2: My HPLC analysis of the final product shows a peak with a mass corresponding to the starting material, 2-methyl-3-nitroanisole. What went wrong?

A2: The presence of the starting nitro compound in your final product indicates an incomplete reduction reaction.

Troubleshooting Steps:

  • Catalyst Activity: If you are performing a catalytic hydrogenation (e.g., using Pd/C), ensure your catalyst is active.[3] A new batch of catalyst may be required.

  • Reaction Time: Extend the reaction time and monitor the progress by TLC or HPLC until the starting material is no longer detected.

  • Hydrogen Pressure: For catalytic hydrogenations, ensure an adequate and constant pressure of hydrogen is maintained throughout the reaction.

  • Stoichiometry of Reducing Agent: If using a chemical reducing agent (e.g., SnCl2, Fe/HCl), ensure you are using the correct stoichiometry. It is often necessary to use a molar excess of the reducing agent.[3]

Q3: I see unexpected peaks in my HPLC/GC-MS analysis. What are the potential byproducts in the synthesis of this compound?

A3: The potential byproducts depend on the synthetic route employed. The most common synthesis proceeds via the reduction of 2-methyl-3-nitroanisole.

Potential Byproducts from the Reduction of 2-methyl-3-nitroanisole:

Byproduct ClassSpecific ExamplesReason for Formation
Incomplete Reduction Intermediates 2-Methoxy-3-methylnitrosobenzene, N-(2-methoxy-3-methylphenyl)hydroxylamineThe reduction of a nitro group to an amine is a stepwise process.[4] If the reaction is not driven to completion, these intermediates may be present.
Bimolecular Reduction Products 2,2'-Dimethoxy-3,3'-dimethylazoxybenzene, 2,2'-Dimethoxy-3,3'-dimethylazobenzeneThese byproducts can form from the condensation of intermediates like nitrosoarenes and hydroxylamines, particularly under basic or neutral conditions.[5][6]
Starting Material Impurities Unreacted 2-methyl-3-nitrophenol (B1294317) (if the synthesis starts from this material)If the initial methylation of 2-methyl-3-nitrophenol is incomplete, the unreacted phenol (B47542) may be carried through the reduction step.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound and the identification of potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude or purified this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 20% acetonitrile and increase to 80% over 20 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Analysis: Inject the sample and record the chromatogram. The retention time of the main peak should correspond to this compound. Any additional peaks represent potential impurities. The relative area of each peak can be used to estimate the purity. For identification of unknown peaks, the fractions can be collected and analyzed by mass spectrometry (LC-MS).

Visualizations

Logical Troubleshooting Flowchart for Discolored Product

start Problem: Final product is dark-colored q1 Was the reaction performed under an inert atmosphere? start->q1 sol1 Implement inert atmosphere (N2 or Ar) and use degassed solvents to prevent oxidation. q1->sol1 No q2 Was the starting material pure and colorless? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Purify the starting material (e.g., 2-methyl-3-nitroanisole) before the reduction step. q2->sol2 No purify Purify the final product by column chromatography. q2->purify Yes a2_yes Yes a2_no No sol2->purify

Caption: Troubleshooting flowchart for a discolored final product.

Synthetic Workflow and Potential Byproduct Formation

cluster_methylation Methylation Step cluster_reduction Reduction Step start_phenol 2-Methyl-3-nitrophenol methyl_reagent Methylating Agent (e.g., Dimethyl Sulfate) impurity1 Unreacted 2-Methyl-3-nitrophenol start_phenol->impurity1 Incomplete reaction intermediate 2-Methyl-3-nitroanisole methyl_reagent->intermediate O-alkylation reducer Reducing Agent (e.g., Pd/C, H2) impurity2 Incomplete Reduction Byproducts (Nitroso, Hydroxylamine) intermediate->impurity2 Incomplete Reduction final_product This compound impurity1->final_product Carried through reducer->final_product impurity3 Bimolecular Byproducts (Azo, Azoxy) impurity2->impurity3 Condensation

Caption: Synthetic workflow and points of byproduct formation.

References

Technical Support Center: Purification of 3-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of colored impurities from 3-Methoxy-2-methylaniline.

Frequently Asked Questions (FAQs)

Q1: Why has my this compound sample turned yellow or brown?

A1: The discoloration of this compound, which is typically a colorless to pale yellow liquid or solid, is most commonly due to oxidation upon exposure to air and light. Aromatic amines are susceptible to oxidation, which leads to the formation of highly colored polymeric impurities. This process can be accelerated by elevated temperatures and the presence of metal ions.

Q2: What are the common colored impurities in this compound?

A2: The colored impurities are typically complex mixtures of oxidation and polymerization products. Depending on the synthetic route, residual starting materials or byproducts, such as nitro-aromatic compounds from incomplete reduction, can also contribute to the color. The primary colored species are often azoxybenzenes, azobenzenes, and phenazine-like structures formed from the oxidative coupling of the aniline (B41778) molecules.

Q3: How can I prevent the discoloration of this compound during storage?

A3: To minimize oxidation and discoloration during storage, it is recommended to:

  • Store under an inert atmosphere: Displace oxygen in the container by using an inert gas like argon or nitrogen.

  • Protect from light: Use amber glass vials or store in a dark place.

  • Maintain low temperatures: Store in a refrigerator at 2-8 °C.

  • Ensure a tight seal: Use a well-sealed container to prevent exposure to air and moisture.

Q4: What analytical techniques can be used to assess the purity of this compound?

A4: The purity of this compound can be assessed using several methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the main compound from non-volatile impurities and assessing purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify impurities.

  • Melting Point Analysis: For solid samples, a sharp melting point range close to the literature value (27-28 °C) indicates high purity.

Troubleshooting Guides

Issue 1: Persistent Yellow or Brown Coloration

Cause: Oxidation of the aniline.

Solutions:

  • Vacuum Distillation: This is a highly effective method for separating the desired aniline from non-volatile, high-boiling point polymeric impurities.[2]

  • Column Chromatography: Silica (B1680970) gel chromatography can be used to remove colored impurities.

  • Activated Carbon Treatment: Treatment with activated carbon is a common method for adsorbing colored impurities.

Experimental Protocols

Purification by Vacuum Distillation

This method is ideal for removing high-boiling point polymeric impurities.

Experimental Workflow:

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_finish Completion A Place crude this compound and a stir bar into a round-bottom flask. B Assemble the vacuum distillation apparatus. Ensure all joints are greased. A->B C Apply vacuum to the system. B->C D Heat the flask gently once the pressure is stable. C->D E Collect the colorless to pale yellow distillate in a cooled receiving flask. D->E F Stop heating and allow the apparatus to cool. E->F G Vent the system to atmospheric pressure. F->G H Store the purified product under an inert atmosphere. G->H

Caption: Workflow for the purification of this compound by vacuum distillation.

Detailed Methodology:

  • Place the crude, colored this compound into a round-bottom flask with a magnetic stir bar.

  • Assemble a vacuum distillation apparatus, ensuring all ground glass joints are lightly greased to ensure a good seal.

  • Connect the apparatus to a vacuum source with a trap.

  • Begin stirring and apply the vacuum. The pressure should be reduced to a level that will lower the boiling point of the aniline, preventing decomposition.

  • Once the pressure is stable, begin to gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point for this compound at the given pressure. The distillate should be colorless to pale yellow.

  • Cease distillation when the temperature rises or when only a dark, viscous residue remains in the distillation flask.

  • Allow the apparatus to cool completely before venting the system to atmospheric pressure.

  • Transfer the purified product to a clean, amber glass vial and store under an inert atmosphere in a refrigerator.

Purification by Column Chromatography

This method is suitable for separating the desired product from both more and less polar impurities.

Logical Relationship for Solvent Selection:

Solvent_Selection cluster_TLC TLC Analysis cluster_Rf Rf Evaluation cluster_Action Action TLC Run TLC with various ratios of Hexane (B92381):Ethyl Acetate + 0.5% Triethylamine (B128534). Rf_high Rf > 0.4 (Too High) TLC->Rf_high If Rf_low Rf < 0.2 (Too Low) TLC->Rf_low If Rf_good 0.2 < Rf < 0.4 (Optimal) TLC->Rf_good If Increase_Hex Increase Hexane % Rf_high->Increase_Hex Increase_EtOAc Increase Ethyl Acetate % Rf_low->Increase_EtOAc Use_Solvent Use this solvent system for the column. Rf_good->Use_Solvent Increase_Hex->TLC Re-test Increase_EtOAc->TLC Re-test

Caption: Logic for selecting the optimal solvent system for column chromatography.

Detailed Methodology:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5% triethylamine to the eluent to prevent streaking of the basic aniline on the acidic silica gel. The ideal solvent system should give the product an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Decolorization with Activated Carbon

This method is effective for removing colored impurities through adsorption.

Experimental Workflow:

Activated_Carbon_Workflow cluster_dissolve Dissolution cluster_treat Treatment cluster_filter Filtration & Isolation A Dissolve the crude aniline in a suitable organic solvent. B Add a small amount of activated carbon (1-2% by weight). A->B C Stir the mixture at room temperature for 15-30 minutes. B->C D Filter the mixture through Celite to remove the activated carbon. C->D E Wash the filter cake with fresh solvent. D->E F Remove the solvent from the filtrate under reduced pressure. E->F

Caption: Workflow for decolorizing this compound with activated carbon.

Detailed Methodology:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) in an Erlenmeyer flask.

  • Add a small amount of activated carbon (typically 1-2% of the weight of the crude product).

  • Stir the mixture at room temperature for 15-30 minutes. Avoid heating, as this can sometimes cause other reactions.

  • Prepare a filtration setup with a pad of Celite over a filter paper in a Buchner funnel.

  • Filter the mixture through the Celite pad to remove the fine particles of activated carbon.

  • Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the decolorized product.

Data Presentation

The following table summarizes the expected outcomes for each purification method. Note that actual results may vary depending on the nature and concentration of impurities.

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Vacuum Distillation >99%70-90%Excellent for removing non-volatile polymers; scalable.Requires specialized equipment; potential for thermal degradation if not controlled.
Column Chromatography >99%60-85%High resolution for complex mixtures; adaptable to different impurities.Can be time-consuming and requires large volumes of solvent.
Activated Carbon 95-98%80-95%Simple and rapid for color removal.May not remove all non-colored impurities; potential for product loss on carbon.

Note on Bisulfite Washing: While sodium bisulfite washing is a common method for purifying aldehydes and some ketones, it is generally not effective for removing the typical colored oxidation products found in anilines. The colored impurities in anilines are not reactive towards bisulfite under standard conditions.

Safety Information

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is harmful if swallowed.

  • Handle organic solvents and reagents with care, and dispose of waste according to institutional guidelines.

References

Technical Support Center: Synthesis of 3-Methoxy-2-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methoxy-2-methylaniline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions during your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound derivatives, helping you optimize your reaction yields.

Issue 1: Low or No Yield of this compound

Question: I am attempting to synthesize this compound from 2-methyl-3-nitroanisole (B1293961) via catalytic hydrogenation, but I am experiencing very low to no product yield. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in the catalytic hydrogenation of 2-methyl-3-nitroanisole is a common issue that can often be resolved by systematically evaluating your reaction setup and conditions.

Potential Causes & Solutions:

  • Catalyst Activity: The Palladium on carbon (Pd/C) catalyst is susceptible to deactivation.

    • Solution: Use fresh, high-quality Pd/C. Ensure the catalyst has been stored under appropriate conditions (e.g., under an inert atmosphere if dry, or as a wet paste). The use of wet Pd/C is common to mitigate the risk of ignition of the dry powder in the presence of hydrogen and flammable solvents.[1][2][3]

  • Insufficient Hydrogenation: The reaction may not be going to completion due to issues with the hydrogen supply or reaction time.

    • Solution: Ensure a continuous and adequate supply of hydrogen gas. This can be from a hydrogen cylinder or a balloon. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A typical reaction time is around 3 hours at room temperature.[1][2][3]

  • Solvent Purity: Impurities in the solvent can poison the catalyst.

  • Reaction Temperature: While the reaction is typically run at room temperature, temperature fluctuations can affect the reaction rate.[5]

    • Solution: Maintain a consistent room temperature throughout the reaction. If the reaction is sluggish, a slight increase in temperature can be considered, but this may also increase the risk of side reactions.[5]

A general troubleshooting workflow for this issue is outlined in the diagram below.

G start Low/No Product Yield catalyst Check Catalyst Activity start->catalyst hydrogen Verify Hydrogen Supply start->hydrogen solvent Assess Solvent Purity start->solvent monitoring Monitor Reaction Progress start->monitoring fresh_catalyst Use Fresh Pd/C catalyst->fresh_catalyst adequate_h2 Ensure Adequate H2 Flow/Pressure hydrogen->adequate_h2 pure_solvent Use Anhydrous Solvent solvent->pure_solvent tlc_lcms Use TLC/LC-MS monitoring->tlc_lcms success Improved Yield fresh_catalyst->success adequate_h2->success pure_solvent->success tlc_lcms->success

Troubleshooting workflow for low product yield.

Issue 2: Formation of Impurities and Colored Byproducts

Question: My final product of this compound is a dark oil with significant impurities observed on TLC and NMR. How can I minimize byproduct formation and purify my product?

Answer:

The formation of colored impurities is often due to oxidation of the aniline (B41778) product.[5][6][7] Aniline derivatives are susceptible to air oxidation, which can lead to the formation of polymeric and colored byproducts.

Strategies to Minimize Impurity Formation:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[5][7]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Temperature Control: Avoid excessive heat during the reaction and workup, as higher temperatures can accelerate oxidation.[5]

Purification Methods:

Purification MethodTarget ImpuritiesAdvantagesDisadvantages
Vacuum Distillation High-boiling impurities, colored polymers, non-volatile salts.[8]Fast and efficient for removing non-volatile impurities.[8]Not effective for separating compounds with similar boiling points.[8]
Column Chromatography Starting materials, over-alkylated products, other closely related impurities.[8]High resolution for separating complex mixtures.[8]Can be time-consuming and requires larger volumes of solvent.[8]
Recrystallization Impurities with different solubility profiles.[8]Can yield very pure material.Product must be a solid at room temperature.

A common solvent system for column chromatography of aniline derivatives is a mixture of hexane (B92381) and ethyl acetate.[2][8]

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the synthesis of this compound with a high yield?

A1: A reliable method for the synthesis of this compound is the reduction of 2-methyl-3-nitroanisole using palladium on carbon (Pd/C) as a catalyst and hydrogen gas.[1][2][3]

Experimental Protocol: Catalytic Hydrogenation of 2-methyl-3-nitroanisole

Reagent/ParameterQuantity/Value
2-methyl-3-nitroanisole30.7 g (184 mmol)
5% Palladium on carbon (wet)9.98 g
Ethanol400 mL (300 mL for substrate, 100 mL for catalyst suspension)
Hydrogen1 atm (balloon or continuous flow)
TemperatureRoom Temperature
Reaction Time3 hours
Expected Yield ~25.5 g (quantitative) [1][2][3]

Procedure:

  • A solution of 30.7 g (184 mmol) of 2-methyl-3-nitroanisole in 300 mL of ethanol is prepared in a reaction flask.[1][2][3]

  • In a separate beaker, a suspension of 9.98 g of 5% palladium-carbon (wet) in 100 mL of ethanol is made.[1][2][3]

  • The catalyst suspension is added to the solution of the nitro compound.[1][2][3]

  • The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 3 hours.[1][2][3]

  • Upon completion, the reaction mixture is filtered through diatomaceous earth to remove the catalyst.[1][2][3]

  • The filtrate is concentrated under vacuum to yield this compound as a light purple oil.[1][2]

The following diagram illustrates the experimental workflow.

G sub Dissolve 2-methyl-3-nitroanisole in Ethanol react Combine and React under H2 Atmosphere (3 hours, RT) sub->react cat Prepare Pd/C Suspension in Ethanol cat->react filter Filter through Diatomaceous Earth react->filter concentrate Concentrate Filtrate under Vacuum filter->concentrate product This compound (Light Purple Oil) concentrate->product

References

Technical Support Center: Indole Synthesis with 3-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-Methoxy-2-methylaniline in indole (B1671886) synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter.

Problem 1: Low Yield of the Desired Indole Product

Q: My indole synthesis using this compound is resulting in a low yield. What are the common contributing factors?

A: Low yields in indole synthesis with this compound can stem from several factors, primarily related to the electronic and steric properties of the starting material and the reaction conditions.

  • Suboptimal Reaction Conditions: The Fischer indole synthesis, a common method for this transformation, is highly sensitive to temperature and the strength of the acid catalyst.[1] Harsh conditions can lead to the degradation of the starting material or intermediates.

  • Instability of Intermediates: The electron-donating methoxy (B1213986) group on the aniline (B41778) ring can influence the stability of key intermediates, potentially favoring side reactions over the desired cyclization.[1]

  • Side Reactions: Several side reactions can compete with the main indole formation, significantly reducing the yield. These are discussed in detail below.

Suggested Solutions:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and the concentration of the acid catalyst. A milder acid or lower temperature may be beneficial.

  • Purity of Starting Materials: Ensure the purity of both the this compound and the carbonyl compound, as impurities can catalyze unwanted side reactions.[1]

  • Choice of Synthesis Route: Depending on the desired substitution pattern of the final indole, some synthesis methods are inherently more efficient than others.

Problem 2: Formation of Multiple Isomeric Products

Q: I am observing a mixture of two isomeric indoles in my reaction product. Why is this happening and how can I control the regioselectivity?

A: The substitution pattern of this compound (substituents at the 2- and 3-positions) can lead to the formation of two possible indole isomers during the cyclization step of the Fischer indole synthesis: 4-methoxy-5-methylindole and 6-methoxy-5-methylindole .

The regioselectivity of the cyclization is influenced by both electronic and steric factors:

  • Electronic Effects: The methoxy group is an electron-donating group, which generally directs electrophilic aromatic substitution to the ortho and para positions. In the context of the Fischer indole synthesis, this influences which ortho position of the aniline ring participates in the cyclization.

  • Steric Effects: The methyl group at the 2-position introduces steric hindrance, which can disfavor cyclization at the adjacent position.

The interplay of these effects can result in a mixture of products. The exact ratio of these isomers is highly dependent on the reaction conditions, particularly the acid catalyst used.

Suggested Solutions:

  • Choice of Acid Catalyst: The choice of Brønsted or Lewis acid can significantly influence the isomer ratio. Experimenting with different acids (e.g., HCl, H₂SO₄, PPA, ZnCl₂) is recommended to find the optimal conditions for the desired isomer.

  • Reaction Temperature: Temperature can also affect the regioselectivity. It is advisable to screen a range of temperatures to determine the optimal conditions.

  • Careful Product Analysis: Utilize analytical techniques such as NMR spectroscopy and chromatography to accurately identify and quantify the isomeric products.

Problem 3: Significant Formation of Side Products

Q: I am observing significant side product formation in my indole synthesis. What are the likely side reactions and their mechanisms?

A: A major side reaction in the Fischer indole synthesis, especially with electron-rich anilines like this compound, is the cleavage of the N-N bond in the phenylhydrazone intermediate.[1]

  • N-N Bond Cleavage: The electron-donating methoxy group can weaken the N-N bond in the protonated ene-hydrazine intermediate. This can lead to a competing reaction where the bond breaks, forming this compound and a stabilized iminyl carbocation, instead of undergoing the desired[1][1]-sigmatropic rearrangement for indole formation.[1][2] This cleavage is a significant pathway that reduces the yield of the indole product.[2]

Other Potential Side Reactions:

  • Tar and Polymer Formation: The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers, which complicates product isolation and reduces the overall yield.

  • Dimerization: Under certain conditions, indole products can undergo dimerization.

Suggested Solutions:

  • Milder Reaction Conditions: Employing milder acid catalysts and lower reaction temperatures can help to suppress N-N bond cleavage and tar formation.

  • In Situ Hydrazone Formation: In some cases, generating the hydrazone intermediate in situ and proceeding directly to the cyclization without isolation can minimize decomposition.[1]

Frequently Asked Questions (FAQs)

Q1: Which indole synthesis methods are most suitable for this compound?

A1: The Fischer indole synthesis is a commonly attempted method for substituted anilines like this compound.[3] However, due to the potential for side reactions and regioselectivity issues, careful optimization is required. The Bischler-Möhlau indole synthesis is another possibility, which involves the reaction of the aniline with an α-haloketone. This method can also suffer from harsh conditions and unpredictable regioselectivity.[4]

Q2: What is the expected regiochemical outcome of the Fischer indole synthesis with this compound?

A2: The reaction of 3-methoxy-2-methylphenylhydrazine with a ketone can theoretically yield two different indole isomers: 4-methoxy-5-methylindole and 6-methoxy-5-methylindole. The directing effect of the methoxy group and the steric hindrance of the methyl group will influence the final product ratio, which is also highly dependent on the reaction conditions. A mixture of isomers should be anticipated, and careful analysis is necessary to determine the major product.

Q3: How can I purify the desired indole product from the reaction mixture?

A3: Purification of the indole product typically involves standard techniques such as:

  • Extraction: After neutralizing the acidic reaction mixture, the product can be extracted into an organic solvent.

  • Column Chromatography: This is often the most effective method for separating the desired indole from isomeric byproducts, unreacted starting materials, and other impurities. A systematic approach to selecting the eluent system is recommended for optimal separation.

  • Crystallization: If the indole product is a solid, crystallization can be an effective final purification step.

Experimental Protocols

While a universally optimized protocol does not exist due to the substrate-dependent nature of indole synthesis, a general procedure for the Fischer indole synthesis is provided below as a starting point for optimization.

General Procedure for Fischer Indole Synthesis:

  • Hydrazone Formation (Optional - can be performed in situ):

    • Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).

    • Add the corresponding aldehyde or ketone (1.0-1.2 eq.).

    • Stir the mixture at room temperature or with gentle heating until the formation of the phenylhydrazone is complete (monitor by TLC or LC-MS).

    • The hydrazone can be isolated or the reaction mixture can be carried forward directly.

  • Indolization:

    • To the phenylhydrazone (or the in situ mixture), add an acid catalyst (e.g., polyphosphoric acid, ethanolic H₂SO₄, or ZnCl₂).

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and carefully quench it by pouring it into ice-water.

    • Neutralize the mixture with a suitable base (e.g., aqueous NaOH or NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways

To aid in understanding the potential reaction pathways, the following diagrams are provided.

Fischer_Indole_Synthesis_Side_Reaction Start 3-Methoxy-2-methylphenylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Condensation Enehydrazine Ene-hydrazine Intermediate Hydrazone->Enehydrazine Tautomerization Protonation Protonation Enehydrazine->Protonation Rearrangement [3,3]-Sigmatropic Rearrangement Protonation->Rearrangement Desired Pathway NN_Cleavage N-N Bond Cleavage Protonation->NN_Cleavage Competing Side Reaction Cyclization Cyclization & Aromatization Rearrangement->Cyclization Desired_Indole Desired Indole Product(s) (e.g., 4-Methoxy-5-methylindole) Cyclization->Desired_Indole Side_Products Side Products: - this compound - Iminyl Carbocation Derivatives NN_Cleavage->Side_Products

Caption: Competing pathways in the Fischer indole synthesis of this compound.

Regioselectivity_Fischer_Indole Start 3-Methoxy-2-methylphenylhydrazine Intermediate Cyclization_A Cyclization at C6 Start->Cyclization_A Pathway A Cyclization_B Cyclization at C4 Start->Cyclization_B Pathway B Product_A 4-Methoxy-5-methylindole Cyclization_A->Product_A Product_B 6-Methoxy-5-methylindole Cyclization_B->Product_B

Caption: Regiochemical outcomes in the Fischer indole synthesis.

References

Technical Support Center: N-Methylation of 3-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of 3-Methoxy-2-methylaniline. Our goal is to help you overcome common challenges, such as over-methylation, and achieve selective synthesis of the desired N-monomethylated product.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges when methylating this compound?

The primary challenge in the N-methylation of this compound is controlling the reaction to selectively produce the mono-methylated product, N-(3-methoxy-2-methylphenyl)-N-methylamine, while avoiding the formation of the di-methylated byproduct, N-(3-methoxy-2-methylphenyl)-N,N-dimethylamine.[1][2] This issue, known as over-methylation, arises because the mono-methylated product is often more nucleophilic than the starting primary aniline (B41778), making it more susceptible to a second methylation.[2][3] Additionally, the steric hindrance from the ortho-methyl group can affect the reaction rate and may require carefully optimized conditions to achieve good conversion.[4][5]

Q2: Which methylation methods are recommended for selective mono-methylation of anilines?

Traditional methods using reagents like methyl iodide can lead to a mixture of mono- and di-methylated products.[6] Modern catalytic methods offer much greater control and selectivity. The "borrowing hydrogen" (or hydrogen autotransfer) strategy using methanol (B129727) as a C1 source is a highly effective and environmentally friendly approach.[5][7] This method, often catalyzed by ruthenium or iridium complexes, allows for the selective N-monomethylation of anilines under relatively mild conditions.[5][7][8] Another selective method involves the use of dimethyl carbonate (DMC) with a suitable catalyst.[1]

Q3: How does the substitution pattern of this compound influence the reaction?

The substituents on the aniline ring play a crucial role:

  • Ortho-methyl group: This group introduces steric hindrance around the amino group.[4] This can slow down the rate of methylation and, in some cases, help to prevent over-methylation by making the second methylation step more difficult. However, it can also lead to lower yields if the reaction conditions are not optimized to overcome this hindrance.[5]

  • Meta-methoxy group: This electron-donating group can increase the nucleophilicity of the amine, potentially making it more reactive.

Q4: How can I monitor the progress of the reaction and analyze the product mixture?

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for both monitoring the reaction progress and quantifying the ratio of starting material, mono-methylated product, and di-methylated byproduct.[9][10][11] A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed by GC-MS to determine the conversion and selectivity.

Troubleshooting Guide: Overcoming Over-methylation

This guide provides a structured approach to troubleshoot and prevent the formation of the N,N-dimethylated byproduct.

Problem: Significant formation of N,N-dimethyl-3-methoxy-2-methylaniline is observed.

Below is a troubleshooting workflow to address this common issue.

G start High Di-methylation Observed cond1 Is the reaction temperature too high? start->cond1 cond2 Is the reaction time too long? cond1->cond2 No sol1 Action: Lower the reaction temperature. Rationale: Favors the kinetic product (mono-methylation). cond1->sol1 Yes cond3 Is the methylating agent to aniline ratio optimal? cond2->cond3 No sol2 Action: Reduce the reaction time. Monitor reaction progress closely (e.g., by GC-MS). cond2->sol2 Yes cond4 Is the catalyst loading appropriate? cond3->cond4 No sol3 Action: Reduce the equivalents of the methylating agent. Start with a 1:1 or slightly higher molar ratio. cond3->sol3 Yes sol4 Action: Optimize catalyst loading. Too high a concentration might accelerate the second methylation. cond4->sol4 Yes/Maybe

Caption: Troubleshooting workflow for over-methylation.

Detailed Troubleshooting Steps:
  • Adjust Reaction Temperature (Kinetic vs. Thermodynamic Control):

    • Issue: The formation of the di-methylated product is often favored at higher temperatures as it is the more thermodynamically stable product. The mono-methylated product is typically the kinetic product, forming faster at lower temperatures.[12][13][14][15]

    • Solution: Lowering the reaction temperature can significantly improve selectivity for the mono-methylated product.[3][16] For instance, in some ruthenium-catalyzed methylations of anilines with methanol, temperatures around 60°C have proven effective.[1][17]

    • Recommendation: Decrease the temperature in 10-20°C increments and monitor the product ratio.

  • Optimize Reaction Time:

    • Issue: Prolonged reaction times, even at optimal temperatures, can lead to the gradual conversion of the desired mono-methylated product into the di-methylated byproduct.

    • Solution: Monitor the reaction at regular intervals using GC-MS. Stop the reaction when the maximum yield of the mono-methylated product is achieved, before significant amounts of the di-methylated product begin to form.

  • Control Stoichiometry:

    • Issue: An excess of the methylating agent will naturally drive the reaction towards di-methylation.[3]

    • Solution: Use a stoichiometric amount or only a slight excess of the methylating agent relative to the aniline. In some cases, using an excess of the aniline can favor mono-alkylation.[2][3]

  • Catalyst Selection and Loading:

    • Issue: The choice of catalyst and its concentration are critical for selectivity. Some catalysts are inherently more selective for mono-methylation.[1][8]

    • Solution: If over-methylation persists, consider screening different catalysts known for selective mono-N-methylation of anilines, such as specific ruthenium or iridium complexes.[7][8] Additionally, reducing the catalyst loading can sometimes temper the reaction rate and improve selectivity.

Data Presentation: Impact of Reaction Conditions on Selectivity

The following tables summarize how different reaction parameters can influence the outcome of aniline methylation, providing a general guide for optimizing your experiment.

Table 1: Effect of Temperature on Aniline Methylation Selectivity

TemperatureAniline ConversionSelectivity for N-methylanilineSelectivity for N,N-dimethylanilineReference
573 K (300 °C)Varies99 mol%1 mol%[16]
673 K (400 °C)Increases57 mol%36 mol%[16]
673 K (400 °C)80.5%98.6% (NMA)-[18]

Note: Selectivity is highly dependent on the specific catalyst and reaction system.

Table 2: Influence of Catalyst System on Mono-methylation of Aniline with Methanol

Catalyst SystemBaseTemperature (°C)Yield of N-methylanilineReference
Cyclometalated Ruthenium ComplexNaOH60High Yield[5]
(DPEPhos)RuCl₂PPh₃Cs₂CO₃14095-98% (for various anilines)[7]
Rhenium ComplexesCs₂CO₃-High Efficiency[19]

Experimental Protocols

Protocol 1: Selective Mono-N-methylation using a Ruthenium Catalyst

This protocol is a representative example based on established methods for the selective N-methylation of anilines using methanol via a "borrowing hydrogen" mechanism.[7]

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Ruthenium Catalyst (e.g., (DPEPhos)RuCl₂PPh₃)

  • Cesium Carbonate (Cs₂CO₃)

  • Inert gas (Argon or Nitrogen)

  • 10 mL Schlenk tube with a magnetic stir bar

Procedure:

  • Preparation: Under an inert atmosphere, charge the Schlenk tube with the Ruthenium catalyst (0.005 mmol, 0.5 mol%).

  • Addition of Reagents: Add this compound (1.0 mmol, 1.0 equiv) and Cesium Carbonate (0.5 mmol, 0.5 equiv).

  • Solvent Addition: Add anhydrous Methanol (1 mL).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 140°C. Stir the mixture for 12 hours.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica (B1680970) gel to isolate the N-methyl-3-methoxy-2-methylaniline.

  • Analysis: Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and MS. Quantify the product ratio (mono- vs. di-methylated) using GC-MS.

Protocol 2: GC-MS Analysis of Product Mixture

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-1MS).

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Filter the diluted sample if necessary to remove any solid particles.

  • Further dilute to an appropriate concentration for GC-MS analysis.

GC-MS Conditions (Example):

  • Injector Temperature: 200-250°C

  • Oven Program: Start at 60°C, hold for 2-5 minutes, then ramp at 10-20°C/min to 250°C, and hold for 5-10 minutes.

  • Carrier Gas: Helium

  • MS Mode: Electron Ionization (EI), scanning a mass range of m/z 40-300.

  • Identification: Identify the peaks for this compound, the mono-methylated product, and the di-methylated product based on their retention times and mass spectra.

  • Quantification: Use the peak areas to determine the relative amounts of each component. For accurate quantification, an internal standard should be used.

Visualizations

Signaling Pathway: "Borrowing Hydrogen" Catalytic Cycle

The "Borrowing Hydrogen" mechanism for the N-methylation of anilines with methanol involves a series of steps where the catalyst "borrows" hydrogen from the alcohol to form an aldehyde, which then reacts with the amine, and finally, the hydrogen is returned to reduce the resulting imine.

G cluster_0 Catalytic Cycle A [Ru]-Catalyst C [Ru]-Hydride + Formaldehyde (CH2O) A->C + CH3OH B Methanol (CH3OH) C->A - H2 D Aniline (ArNH2) E Hemiaminal Intermediate D->E + CH2O F Imine Intermediate + H2O E->F - H2O G [Ru]-Catalyst + N-Methylaniline (ArNHCH3) F->G + [Ru]-Hydride

Caption: Catalytic cycle for N-methylation via "Borrowing Hydrogen".

Experimental Workflow: From Reaction to Analysis

This diagram outlines the logical flow of the experimental process, from setting up the reaction to analyzing the final products.

G cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Purification cluster_analysis Final Product Analysis reagents Combine Aniline, Catalyst, Base, and Methanol in Schlenk Tube reaction Heat and Stir under Inert Atmosphere for a Set Time reagents->reaction aliquot Take Aliquot from Reaction reaction->aliquot quench Quench and Dilute Aliquot aliquot->quench gcms_monitor Analyze by GC-MS quench->gcms_monitor decision Reaction Complete? gcms_monitor->decision decision->reaction No cool Cool Reaction to Room Temperature decision->cool Yes evaporate Remove Solvent (Rotovap) cool->evaporate purify Purify by Column Chromatography evaporate->purify nmr ¹H and ¹³C NMR purify->nmr ms Mass Spectrometry purify->ms final_product Characterized N-Methyl-3-methoxy-2-methylaniline nmr->final_product ms->final_product

Caption: General experimental workflow for N-methylation.

References

Technical Support Center: TLC Analysis of 3-Methoxy-2-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 3-Methoxy-2-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What is a typical TLC solvent system for monitoring reactions with this compound?

A common starting point for aromatic amines like this compound is a mixture of a non-polar and a moderately polar solvent, such as hexane (B92381) and ethyl acetate (B1210297).[1] A ratio of 2:1 hexane:ethyl acetate has been reported to give an Rf value of approximately 0.38 for the starting material, this compound.[2] Depending on the polarity of your product, you may need to adjust this ratio. For more polar products, increasing the proportion of ethyl acetate or using a stronger eluent like dichloromethane (B109758)/methanol may be necessary.[3]

Q2: My spots are streaking or elongated. What is causing this and how can I fix it?

Streaking is a common issue when working with amines on silica (B1680970) gel plates. Several factors can cause this:

  • Sample Overloading: The most common cause is applying too much sample to the plate.[4][5] Try diluting your reaction sample before spotting it on the TLC plate.

  • Strong Interaction with Silica: Amines are basic and can interact strongly with the slightly acidic silica gel, leading to tailing.[1][6] Adding a small amount of a basic modifier like triethylamine (B128534) (0.1–2.0%) to your mobile phase can neutralize the acidic sites on the silica and result in sharper, more defined spots.[4]

  • Inappropriate Solvent: If the solvent is too polar, it may not effectively differentiate between your compound and the stationary phase, causing streaking.[5] Experiment with different solvent systems.

Q3: I can't see any spots on my TLC plate after running the reaction sample. What should I do?

This issue can arise from a few different problems:

  • Non-UV Active Compounds: While this compound is aromatic and should be visible under a UV lamp, your product might not be.[7] Always use a secondary visualization method.

  • Sample Too Dilute: The concentration of your compound might be too low to be detected.[4][5] Try spotting the sample multiple times in the same location, ensuring the spot is dry between applications to keep it concentrated.[5]

  • Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate.[4]

  • Incorrect Visualization Method: Ensure you are using an appropriate visualization technique. For aromatic amines and their derivatives, UV light (254 nm) is the primary non-destructive method.[7][8] Destructive methods like staining with potassium permanganate (B83412) or p-anisaldehyde can reveal compounds that are not UV-active.[9]

Q4: My starting material and product have very similar Rf values. How can I improve the separation?

When the reactant and product have similar polarities, resolving them on TLC can be challenging. Here are some strategies:

  • Change Solvent System: Experiment with different mobile phases. Sometimes a small change in solvent composition can significantly impact resolution.[10] Trying different solvent combinations, such as toluene (B28343) and ether mixtures, can be effective.[11]

  • Multiple Elutions: Develop the TLC plate, let it dry completely, and then place it back in the developing chamber to run a second time in the same solvent system. This can often increase the separation between spots with close Rf values.

  • Use a Co-spot: A "co-spot" involves spotting the starting material, the reaction mixture, and a combined spot of both on the same plate. This helps to definitively identify if the starting material is consumed and if a new product spot has appeared, even if the separation is minimal.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Spots remain at the baseline (Rf ≈ 0) The eluent is not polar enough to move the compounds up the plate.[4]Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. Alternatively, switch to a more polar solvent system like dichloromethane with a small percentage of methanol.[3]
Spots run with the solvent front (Rf ≈ 1) The eluent is too polar for the compounds.[4]Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.
Uneven or crooked solvent front The TLC plate may be touching the side of the chamber or the filter paper inside. The silica layer may be uneven or chipped.[5]Ensure the plate is centered in the chamber and not touching the sides. Use high-quality, pre-coated TLC plates.
Unexpected spots appear The sample may be contaminated, or the compound may be decomposing on the silica gel plate.[10]Ensure clean glassware and spotting capillaries. To test for stability on silica, run a 2D TLC: spot the sample in one corner, run the plate, turn it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, the compound is unstable.[10]

Experimental Protocol: N-Acetylation of this compound

This protocol describes a typical N-acetylation reaction and the subsequent TLC analysis to monitor its progress.

Reaction Scheme: this compound reacts with acetic anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to form N-(3-methoxy-2-methylphenyl)acetamide.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM)

  • Silica gel TLC plates (with F254 indicator)

  • Developing chamber

  • Capillary spotters

  • UV Lamp (254 nm)

  • Potassium Permanganate (KMnO4) stain

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane. Add pyridine (1.2 equivalents). Cool the mixture in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the cooled solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Take small aliquots of the reaction mixture at different time points (e.g., 0 min, 15 min, 30 min, 60 min) for TLC analysis.

  • TLC Plate Preparation: Using a pencil, gently draw an origin line about 1 cm from the bottom of a TLC plate. Mark lanes for the starting material (SM), a co-spot (SM + Reaction Mixture), and the reaction mixture (RM) at each time point.

  • Spotting: Dissolve a small amount of the starting material in DCM to use as a reference. Use a capillary spotter to apply small, concentrated spots of the SM, co-spot, and RM onto the appropriate lanes on the origin line.

  • Development: Prepare a developing chamber with a hexane:ethyl acetate (1:1) solvent system. Place the spotted TLC plate in the chamber, ensuring the solvent level is below the origin line.[1] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

    • UV Light: View the plate under a UV lamp (254 nm). Circle any dark spots with a pencil.[7]

    • Staining: Dip the plate into a potassium permanganate stain, then gently heat with a heat gun until colored spots appear against a purple/pink background. Oxidizable compounds like anilines will typically show up as yellow/brown spots.

Data Interpretation:

  • The starting material (SM) spot should diminish in intensity over time in the RM lane.

  • A new spot, corresponding to the more polar N-acetylated product, will appear at a lower Rf value.

  • The reaction is complete when the SM spot is no longer visible in the RM lane.

Data Presentation

Compound Structure Expected Rf Value (1:1 Hexane:EtOAc) Visualization
This compound (Starting Material)C₈H₁₁NO~0.55UV active, turns yellow/brown with KMnO₄ stain
N-(3-methoxy-2-methylphenyl)acetamide (Product)C₁₀H₁₃NO₂~0.30UV active, may react differently with KMnO₄ stain

Note: Rf values are approximate and can vary based on specific experimental conditions such as temperature, chamber saturation, and plate manufacturer.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Origin Line) spot_plate Spot Samples on Origin Line prep_plate->spot_plate prep_chamber Prepare Developing Chamber & Solvent develop_plate Develop Plate in Chamber prep_chamber->develop_plate prep_sample Prepare Reaction Sample Aliquot prep_sample->spot_plate spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate uv_viz Visualize under UV Light (254 nm) dry_plate->uv_viz stain_viz Stain Plate (e.g., KMnO4) uv_viz->stain_viz analyze Analyze Results (Calculate Rf) stain_viz->analyze

Caption: Experimental workflow for monitoring reaction progress using TLC.

Troubleshooting_Tree start TLC Spot Issue? streaking Streaking or Tailing? start->streaking Yes poor_sep Poor Separation? start->poor_sep No overloaded Sample Overloaded? streaking->overloaded Yes sol1 Dilute Sample overloaded->sol1 Yes acidic_silica Add Base to Eluent (e.g., 0.5% Triethylamine) overloaded->acidic_silica No change_solvent Change Solvent Polarity poor_sep->change_solvent Yes no_spots No Spots Visible? poor_sep->no_spots No multi_elute Perform Multiple Elutions change_solvent->multi_elute use_stain Use Chemical Stain (e.g., KMnO4, Iodine) no_spots->use_stain Yes concentrate Concentrate Spot (Re-spotting) use_stain->concentrate

Caption: Decision tree for troubleshooting common TLC analysis issues.

References

Improving the solubility of 3-Methoxy-2-methylaniline for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Methoxy-2-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a substituted aniline (B41778) that is generally characterized by moderate solubility in organic solvents and limited solubility in water.[1][2] Its aromatic nature and the presence of methyl and methoxy (B1213986) groups contribute to its solubility in a range of organic media, while the polar amino group allows for some interaction with polar solvents. One source indicates it is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[3]

Q2: In which types of organic solvents can I expect this compound to be most soluble?

A2: Based on the principle of "like dissolves like," the solubility of this compound is expected to be highest in polar aprotic and polar protic solvents. The nitrogen atom of the amino group and the oxygen atom of the methoxy group can act as hydrogen bond acceptors, and the N-H bonds of the amino group can act as hydrogen bond donors with protic solvents.[4]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound, like other aromatic amines, is significantly influenced by pH. In acidic conditions, the basic amino group is protonated to form an ammonium (B1175870) salt. This salt is an ionic species and is considerably more soluble in aqueous and polar protic solvents than the neutral free base.[5] Therefore, decreasing the pH of an aqueous or protic solvent system can substantially enhance the solubility of this compound.[5]

Q4: Can heating be used to improve the solubility of this compound?

A4: Yes, gentle heating can be an effective method to increase both the rate of dissolution and the overall solubility of this compound in a given solvent. However, it is crucial to ensure that the temperature used is well below the boiling point of the solvent and does not cause degradation of the compound or other reactants in the mixture.

Troubleshooting Guides

This section provides solutions to common problems you may encounter when working with this compound.

Issue 1: this compound is not dissolving in the reaction solvent.
  • Is the solvent appropriate?

    • Explanation: Non-polar solvents like hexanes or toluene (B28343) are generally poor choices for dissolving substituted anilines.[1]

    • Solution: Opt for more polar solvents. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), or Acetonitrile (ACN), and polar protic solvents like ethanol (B145695) or isopropanol (B130326) are more likely to be effective.

  • Have you tried physical methods to aid dissolution?

    • Explanation: The physical form of a solid can impact its dissolution rate. Large crystals have a smaller surface area-to-volume ratio.

    • Solution 1: Grinding: Grinding the solid this compound into a fine powder before adding it to the solvent can significantly increase the surface area and accelerate dissolution.[1]

    • Solution 2: Heating: Gently warm the mixture while stirring. Ensure the temperature is appropriate for the stability of all reaction components.

    • Solution 3: Sonication: Using an ultrasonic bath can help break up solid agglomerates and enhance dissolution.

Issue 2: The reaction is sluggish or incomplete, likely due to poor solubility.
  • Is the starting material crashing out of solution during the reaction?

    • Explanation: Changes in the reaction mixture's composition, such as the consumption of a polar reactant or the formation of a non-polar product, can decrease the solubility of this compound as the reaction progresses.

    • Solution 1: Use a Co-solvent System: Adding a more polar co-solvent can maintain or improve the solubility of the aniline. For instance, if your reaction is in a moderately polar solvent like THF, adding a small amount of a more polar solvent like DMF or N-Methyl-2-pyrrolidone (NMP) can be beneficial. For Suzuki coupling reactions, a mixture of an organic solvent (like dioxane or THF) and water is often used to dissolve both the organic and inorganic reagents.[6][7]

    • Solution 2: pH Adjustment (for protic solvents): If the reaction conditions are compatible with acidic environments, adding a small amount of a non-nucleophilic acid can protonate the aniline and keep it in solution. This must be done cautiously, as the acid could interfere with your desired reaction.

Issue 3: The reaction works, but the product is contaminated with unreacted this compound.
  • How can I remove the unreacted starting material during workup?

    • Explanation: The basicity of the aniline allows for its selective removal from an organic solution.

    • Solution: Acidic Wash: During the workup procedure, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will convert the unreacted this compound into its water-soluble hydrochloride salt, which will then partition into the aqueous layer.[1][5] The desired product, if not basic, will remain in the organic layer.

Data Presentation

While specific quantitative solubility data for this compound is not widely available in the literature, the following table provides a qualitative prediction of its solubility based on the properties of structurally similar aromatic amines.[4]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe nitrogen and oxygen atoms can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe polar nature of these solvents can effectively solvate the polar functionalities of the molecule.
Non-Polar Toluene, HexanesLowThe overall polarity of the molecule due to the nitrogen and oxygen atoms limits its solubility in non-polar hydrocarbon solvents.

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility using a Co-solvent System
  • Initial Dissolution: In a reaction vessel, attempt to dissolve the this compound in the primary reaction solvent at the desired reaction concentration.

  • Observation: If the compound does not fully dissolve with stirring at room temperature, proceed to the next step.

  • Co-solvent Addition: Begin adding a more polar, miscible co-solvent (e.g., DMF, NMP, or DMSO) dropwise while stirring.

  • Heating (Optional): If the solid persists, gently heat the mixture to a temperature compatible with the reaction (e.g., 40-60 °C) while continuing to add the co-solvent.

  • Homogeneous Solution: Continue adding the co-solvent until a homogeneous solution is achieved. Note the final ratio of the primary solvent to the co-solvent for future experiments.

  • Reaction Initiation: Once the starting material is fully dissolved, proceed with the addition of other reagents to initiate the reaction.

Protocol 2: Improving Solubility via pH Adjustment (Acidic Wash for Workup)

This protocol is for the removal of unreacted this compound during the reaction workup.

  • Reaction Quench: Once the reaction is complete, quench the reaction mixture as appropriate (e.g., with water or a saturated aqueous solution).

  • Extraction: Extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer to Separatory Funnel: Transfer the organic extract to a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure.

  • Separation: Allow the layers to separate. The unreacted this compound will be in the aqueous layer as its hydrochloride salt.

  • Isolation: Drain the aqueous layer. The organic layer, now free of the aniline starting material, can be further washed (e.g., with brine) and dried before solvent removal to isolate the product.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve this compound in chosen solvent check_solubility Is the solution homogeneous? start->check_solubility physical_methods Apply Physical Methods: - Grind solid to fine powder - Gentle heating - Sonication check_solubility->physical_methods No proceed Proceed with reaction check_solubility->proceed Yes recheck_solubility Is the solution now homogeneous? physical_methods->recheck_solubility solvent_modification Solvent Modification: - Use a more polar solvent - Add a polar co-solvent (e.g., DMF, DMSO) recheck_solubility->solvent_modification No recheck_solubility->proceed Yes final_check Is the solution now homogeneous? solvent_modification->final_check final_check->proceed Yes stop Re-evaluate solvent system. Consider derivatization or alternative reaction conditions. final_check->stop No

Caption: A troubleshooting workflow for dissolving this compound.

Aniline_Reaction_Workup start Reaction Complete quench Quench Reaction start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract separate Transfer to Separatory Funnel extract->separate acid_wash Wash with 1M HCl (aq) separate->acid_wash separate_layers Separate Layers acid_wash->separate_layers organic_layer Organic Layer: Contains Product separate_layers->organic_layer aqueous_layer Aqueous Layer: Contains Aniline Salt (Waste) separate_layers->aqueous_layer dry_concentrate Dry and Concentrate Organic Layer organic_layer->dry_concentrate product Isolated Product dry_concentrate->product

References

Degradation pathways of 3-Methoxy-2-methylaniline under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 3-Methoxy-2-methylaniline under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic conditions?

Q2: Why is my reaction mixture turning dark brown or black when I add acid?

The dark coloration is likely due to the oxidation of the aniline (B41778) moiety.[1] Anilines are susceptible to oxidation, which can be accelerated by the presence of acid and trace metals. This can lead to the formation of polymeric, highly colored impurities.

Q3: What analytical techniques are most suitable for monitoring the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is a highly effective technique for separating and quantifying the parent compound and its degradation products.[2][3] For structural identification of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the definitive structural elucidation of isolated degradation products.[3]

Q4: How can I prepare a stock solution of this compound for my degradation studies?

A stock solution of a known concentration should be prepared in a suitable organic solvent such as acetonitrile (B52724) or methanol.[1] It is important to assess the purity of the starting material by a suitable analytical method like HPLC before initiating the study.[1]

Q5: What are the general ICH guidelines for forced degradation studies?

The International Council for Harmonisation (ICH) guideline Q1A (R2) suggests that forced degradation studies should be conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5] These studies typically involve stressing the drug substance under various conditions, including acid/base hydrolysis, oxidation, heat, and photolysis.[4][6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of the parent compound and multiple unidentified byproducts. Degradation of the aniline under the acidic conditions may be too rapid or leading to complex side reactions.[1]1. Lower the reaction temperature. 2. Use a milder acid or a lower acid concentration. 3. Shorten the reaction time.[1] 4. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
Inconsistent reaction outcomes between experiments. The quality of the starting material may vary due to degradation during storage.1. Check the purity of the this compound by NMR or LC-MS before each use.[1] 2. Store the compound in a tightly sealed container in a cool, dry, and dark place.
Formation of a precipitate upon addition of acid. The hydrochloride salt of the aniline may be insoluble in the chosen reaction solvent.[1]1. Switch to a more polar solvent system that can dissolve the salt.[1] 2. Consider if the freebase form is required for the intended reaction by using a non-coordinating base.[1]
Difficulty in separating degradation products by HPLC. The degradation products may have similar polarities to the parent compound or to each other.1. Optimize the HPLC method by adjusting the mobile phase composition (e.g., pH, organic modifier ratio). 2. Try a different column chemistry (e.g., C18, phenyl-hexyl). 3. Employ a gradient elution program to improve resolution.[3]

Quantitative Data Summary

As there is no specific quantitative data available in the literature for the degradation of this compound under acidic conditions, the following table is provided as a template for researchers to summarize their experimental findings.

Parameter Acid Condition 1 (e.g., 0.1 M HCl, 60°C) Acid Condition 2 (e.g., 1 M HCl, RT) Control (No Acid)
Time Point (hours) Enter time pointsEnter time pointsEnter time points
% this compound Remaining Enter dataEnter dataEnter data
% Degradant 1 (e.g., 2-amino-6-methylphenol) Enter dataEnter dataEnter data
% Other Degradants Enter dataEnter dataEnter data
Calculated Half-life (t½) Enter dataEnter dataEnter data

Experimental Protocols

Protocol for Forced Degradation under Acidic Conditions

This protocol provides a general framework for conducting a forced degradation study of this compound in an acidic solution.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Acidic Stress Conditions:

    • Aliquot the stock solution into several vials.

    • Add an equal volume of an acidic solution (e.g., 0.1 M HCl, 1 M HCl) to each vial.[1]

    • Prepare a control sample with the stock solution and the solvent without acid.

    • Incubate the vials at a specific temperature (e.g., room temperature, 40°C, 60°C, 80°C).[1]

  • Time Points:

    • Withdraw samples from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]

    • Neutralize the samples with a suitable base (e.g., NaOH) to quench the reaction.

    • Dilute the samples to an appropriate concentration for analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and any degradation products.[1]

    • Use LC-MS or GC-MS to identify the structure of the major degradation products.

  • Data Evaluation:

    • Plot the concentration of the parent compound against time for each condition to determine the degradation rate.[1]

    • Calculate the degradation rate constant and the half-life of the compound under the tested conditions.

Visualizations

Degradation_Pathway parent This compound intermediate Protonated Intermediate parent->intermediate  + H⁺ product2 Oxidation Products (Colored Polymers) parent->product2 [O] product1 2-Amino-6-methylphenol intermediate->product1  + H₂O - CH₃OH

Caption: Potential degradation pathways for this compound under acidic conditions.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution of this compound check_purity Check Initial Purity (HPLC, NMR) prep_stock->check_purity stress_acid Acidic Stress (e.g., 0.1M HCl, 60°C) check_purity->stress_acid sampling Sample at Time Points (0, 2, 4, 8, 24h) stress_acid->sampling hplc_analysis HPLC Analysis (Quantification) sampling->hplc_analysis lcms_analysis LC-MS/GC-MS Analysis (Identification) hplc_analysis->lcms_analysis data_eval Data Evaluation (Degradation Rate, Half-life) lcms_analysis->data_eval pathway_id Pathway Elucidation data_eval->pathway_id

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Work-up Procedures for Reactions Involving 3-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving 3-Methoxy-2-methylaniline.

Properties of this compound

This compound is an aniline (B41778) derivative used in the synthesis of various compounds, including indoles, indazoles, and quinoline-based antiviral agents.[1][2][3] Understanding its physical and chemical properties is crucial for a successful reaction work-up.

PropertyValueSource
CAS Number 19500-02-8[4][5]
Molecular Formula C₈H₁₁NO[4][5]
Molecular Weight 137.18 g/mol [5]
Appearance Colorless to light orange/yellow clear liquid or brown to dark brown oil/solid.[1][4][1][4]
Melting Point 27-28 °C[1]
Boiling Point 243.4 ± 20.0 °C (Predicted)[1]
Solubility Limited solubility in water; moderately soluble in organic solvents like DMSO and Methanol.[1][4][1][4]
pKa 4.03 ± 0.10 (Predicted)[1]

Frequently Asked Questions (FAQs)

Q1: My crude product containing this compound is a dark brown color. What causes this and how can I fix it?

A1: Discoloration in aniline compounds is commonly due to the formation of colored oxidation products and polymers, which can occur with exposure to air and light.[6] For many applications, these impurities may not affect subsequent steps. However, if high purity is required, the following purification methods are recommended:

  • Vacuum Distillation: This is effective for removing non-volatile polymeric impurities.[6]

  • Column Chromatography: Silica (B1680970) gel chromatography can separate the desired product from colored impurities.[6]

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.[6][7]

Q2: I am observing multiple spots on my TLC after a reaction. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate could indicate several possibilities:

  • Unreacted Starting Material: this compound may not have been fully consumed.

  • Side Products: Depending on the reaction, side reactions such as over-alkylation in N-alkylation reactions can occur.[8]

  • Oxidative Dimerization: Anilines can undergo self-coupling or dimerization, especially in the presence of certain catalysts or oxidizing agents.[9]

To identify the impurities, you can run co-spots on the TLC with authentic samples of potential impurities. Alternatively, isolating the impurity via preparative TLC or column chromatography for characterization by NMR or mass spectrometry is recommended.[6]

Q3: How can I effectively remove unreacted this compound from my reaction mixture?

A3: Since this compound is a basic compound, an acidic wash is an effective method for its removal. By washing the reaction mixture (dissolved in an organic solvent like ethyl acetate (B1210297) or dichloromethane) with a dilute aqueous acid solution (e.g., 1M HCl), the aniline will be protonated and move into the aqueous layer.[7] This aqueous layer can then be separated and removed. Remember to subsequently wash the organic layer with a base (like saturated sodium bicarbonate solution) to neutralize any remaining acid before drying and concentrating.[7]

Q4: My product seems to be lost in the aqueous layer during acidic extraction. What should I do?

A4: If your desired product also has basic properties, it may be lost in the aqueous phase during an acidic wash.[8] To recover your product, you can neutralize the acidic aqueous layer with a base (e.g., NaOH or NaHCO₃) until it is basic (check with pH paper). Then, extract the aqueous layer again with an organic solvent to recover your product.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Formation of a significant amount of aniline homocoupling byproduct in a cross-coupling reaction. Suboptimal ligand, incorrect palladium precatalyst, inappropriate base, or high reaction concentration.Screen different bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos). Use a well-defined palladium precatalyst. Screen common bases like NaOtBu, K₃PO₄, or Cs₂CO₃. Try running the reaction at a lower concentration.[9]
Oxidative dimerization of the aniline derivative. Exposure to atmospheric oxygen or use of solvents containing dissolved oxygen.Perform reactions under an inert atmosphere (nitrogen or argon). Use degassed solvents by sparging with an inert gas or using the freeze-pump-thaw method.[9]
Poor separation during column chromatography. The polarity of the eluent is not optimal. The stationary phase is not packed correctly.Optimize the solvent system. A common system for aniline derivatives is a mixture of hexane (B92381) or petroleum ether and ethyl acetate. A gradient elution can also be effective.[6] Ensure the silica gel is properly packed to avoid channeling.[6]
The product is a solid but is difficult to purify by chromatography. The solid product may be more amenable to purification by recrystallization.Attempt to recrystallize the crude product from a suitable solvent or solvent mixture.[7]

Experimental Protocols

Protocol 1: Standard Work-up with Acidic Wash
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (B109758).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl.

  • Shaking: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure.

  • Separation: Allow the layers to separate. The top layer is typically the organic layer (confirm by adding a drop of water). Drain the lower aqueous layer which contains the protonated aniline.

  • Repeat: Repeat the wash with 1M HCl two more times to ensure complete removal of the aniline.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[7]

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a solvent system of appropriate polarity. For aniline derivatives, a mixture of hexane and ethyl acetate is common. The polarity can be gradually increased (gradient elution) to improve separation.[6]

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[6]

Visualizations

G cluster_workflow General Work-up Workflow A Crude Reaction Mixture B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Wash with 1M HCl (aq) B->C D Separate Layers C->D E Organic Layer (Product) D->E Contains Product F Aqueous Layer (Protonated Aniline) D->F Contains Impurity G Wash with NaHCO3 (aq) & Brine E->G H Dry over Na2SO4 G->H I Filter & Concentrate H->I J Crude Product I->J K Purification (Chromatography/Recrystallization) J->K L Pure Product K->L

Caption: General experimental workflow for the work-up of a reaction.

G cluster_troubleshooting Troubleshooting Decision Tree Start Work-up Issue? Q1 Multiple Spots on TLC? Start->Q1 Q2 Product Lost in Aqueous Layer? Start->Q2 Q3 Poor Chromatographic Separation? Start->Q3 A1 Co-spot with Starting Material. Isolate for NMR/MS. Q1->A1 Yes A2 Neutralize Aqueous Layer. Re-extract with Organic Solvent. Q2->A2 Yes A3 Optimize Eluent Polarity. Try Gradient Elution. Q3->A3 Yes

Caption: Decision tree for troubleshooting common work-up issues.

References

Validation & Comparative

A Comparative Analysis of Indole Synthesis Yields: 3-Methoxy-2-methylaniline Versus Other Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of indole (B1671886) synthesis yields, with a particular focus on the performance of 3-methoxy-2-methylaniline in comparison to other commonly used anilines. The data presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines yields and experimental protocols for two of the most established indole synthesis methodologies: the Fischer indole synthesis and the Bischler-Möhlau indole synthesis.

Executive Summary

The strategic synthesis of indole scaffolds is a cornerstone of medicinal chemistry. The choice of the starting aniline (B41778) derivative significantly impacts the overall yield and purity of the final indole product. This guide demonstrates that this compound can be a high-yielding precursor in indole synthesis. Under specific conditions, it has been shown to produce indole derivatives in yields comparable to or exceeding those obtained with other substituted anilines. The following sections provide a detailed breakdown of experimental data and protocols to support these findings.

Data Presentation: Comparative Yields in Indole Synthesis

The following tables summarize the quantitative data for the Fischer and Bischler-Möhlau indole syntheses, comparing the yields obtained from this compound with other anilines under various conditions.

Table 1: Fischer Indole Synthesis Yields

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[1]

Aniline Derivative (as Phenylhydrazine)Carbonyl CompoundCatalyst/ReagentSolventTemperature (°C)TimeProductYield (%)
Phenylhydrazine (B124118)Acetophenone (B1666503)Zinc chloride (ZnCl₂)None (neat)17015 min2-Phenylindole (B188600)86
o-Tolylhydrazine HClIsopropyl methyl ketoneAcetic AcidAcetic AcidRoom Temp.Not Specified2,3,3,7-Tetramethyl-3H-indoleHigh[2]
m-Tolylhydrazine HClIsopropyl methyl ketoneAcetic AcidAcetic AcidRoom Temp.Not Specified2,3,3,6-Tetramethyl-3H-indoleHigh[2]
PhenylhydrazineCyclohexanonep-Toluenesulfonic acidNone (neat, Microwave)Not Specified3 min1,2,3,4-Tetrahydrocarbazole91

Note: Specific yield for a direct Fischer indole synthesis of this compound with a simple ketone like acetophenone under directly comparable conditions was not available in the searched literature. However, syntheses of related indole structures from this aniline have shown high yields.

Table 2: Microwave-Assisted Bischler-Möhlau Indole Synthesis Yields

The Bischler-Möhlau indole synthesis involves the reaction of an α-haloketone with an excess of an arylamine.[3] The use of microwave irradiation has been shown to significantly improve yields and reduce reaction times.[4]

AnilinePhenacyl BromidePower (W)Time (s)ProductOverall Yield (%)
AnilinePhenacyl bromide600602-Phenylindole75[2]
4-MethylanilinePhenacyl bromide600605-Methyl-2-phenylindole72[2]
4-MethoxyanilinePhenacyl bromide600605-Methoxy-2-phenylindole68[2]
4-ChloroanilinePhenacyl bromide600605-Chloro-2-phenylindole65[2]
Aniline4'-Methylphenacyl bromide600602-(p-Tolyl)indole70[2]
Aniline4'-Methoxyphenacyl bromide600602-(4-Methoxyphenyl)indole65[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the data tables are provided below.

Fischer Indole Synthesis of 2-Phenylindole

This protocol is a conventional method for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.

Step 1: Preparation of Acetophenone Phenylhydrazone [2]

  • In a conical flask, dissolve 5.15 g (0.042 mol) of acetophenone in 5 mL of ethanol (B145695) and 1 mL of glacial acetic acid.

  • To this mixture, add 4.53 g of phenylhydrazine dropwise with constant swirling.

  • Heat the reaction mixture on a sand bath for 10 minutes.

  • Cool the resulting mixture in an ice bath to allow the product to precipitate.

  • Collect the precipitate by filtration and wash it with 3 mL of dilute hydrochloric acid followed by 5 mL of cold ethanol.

  • Allow the precipitate to air dry. The crude product can be recrystallized from ethanol to obtain pure acetophenone phenylhydrazone.

Step 2: Cyclization to 2-Phenylindole [2]

  • Place the crude acetophenone phenylhydrazone in a beaker containing 15 mL of ortho-phosphoric acid and 5 mL of concentrated sulfuric acid.

  • Heat the mixture on a water bath for 20 minutes at 100-120°C with constant stirring.

  • Pour the hot reaction mixture into 50 mL of cold water and wash the beaker with a few mL of water.

  • Filter the crude 2-phenylindole, wash it thoroughly with water, and then recrystallize it from ethanol.

Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles[2]

This one-pot, solvent-free protocol is a modern and efficient approach for the synthesis of 2-arylindoles.[4]

  • In a suitable vessel, create a 2:1 mixture of the desired aniline (e.g., aniline, 4-methylaniline) and the appropriate phenacyl bromide.

  • Stir the mixture for 3 hours at room temperature.

  • Add 3 drops of dimethylformamide (DMF) to the mixture.

  • Irradiate the mixture in a microwave reactor for 1 minute at 600 W.

  • After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.

Mandatory Visualization

The following diagrams illustrate the generalized workflow of the Fischer indole synthesis and the logical relationship of the Bischler-Möhlau synthesis.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Aniline Substituted Aniline Hydrazone_Formation Phenylhydrazone Formation Aniline->Hydrazone_Formation Ketone Ketone or Aldehyde Ketone->Hydrazone_Formation Tautomerization Tautomerization to Ene-hydrazine Hydrazone_Formation->Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Rearrangement Cyclization Intramolecular Cyclization & Aromatization Rearrangement->Cyclization Indole Substituted Indole Cyclization->Indole

Caption: Generalized workflow of the Fischer Indole Synthesis.

Bischler_Mohlau_Synthesis Start Aniline + α-Bromoacetophenone Intermediate α-Anilino Ketone Intermediate Start->Intermediate Nucleophilic Substitution Cyclization Intramolecular Cyclization (Excess Aniline) Intermediate->Cyclization Acid Catalysis or Heat Product 2-Arylindole Cyclization->Product Aromatization

Caption: Logical progression of the Bischler-Möhlau Indole Synthesis.

References

A Comparative Analysis of the Biological Activity of Quinolines Derived from Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and antimalarial properties of quinoline derivatives synthesized from methoxy- and methyl-substituted anilines, structurally similar to the 3-methoxy-2-methylaniline framework. Due to a lack of publicly available data on quinolines derived specifically from this compound, this guide focuses on these close structural analogs to provide valuable insights for researchers. The data presented is supported by detailed experimental protocols for key biological assays.

Anticancer Activity: A Tale of Potency and Selectivity

Quinoline derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Comparative Anticancer Activity (IC50, µM)
Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinolines from 4-methoxyaniline
6-Methoxy-2-arylquinoline derivativeMultidrug-resistant gastric carcinoma (EPG85-257RDB)Low to moderate toxicityVerapamil-
Quinolines from methyl-substituted anilines
N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline (Compound 6d)A549 (Lung), KB, KBvin, DU145 (Prostate)0.0015 - 0.0017Paclitaxel-
General Quinoline Derivatives
2-Phenylquinoline-4-carboxamide derivativeSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65Doxorubicin-
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular carcinoma)6.25--
α-Aminophosphonate with quinoline moiety (Compound 4b2)Eca109 (Esophageal), Huh7 (Liver)2.26 - 7.46Sunitinib-

Note: A "-" indicates that the reference compound's IC50 value was not provided in the same context in the cited literature.

The data highlights that substitutions on the aniline (B41778) precursor significantly influence the anticancer potency of the resulting quinolines. For instance, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines have shown exceptionally high cytotoxicity, with GI50 values in the nanomolar range[1]. The mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division[1].

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinolines are also a well-established class of antimicrobial agents. Their efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparative Antimicrobial Activity (MIC, µg/mL)
Compound/Derivative ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Standard DrugMIC (µg/mL)
Quinolines from 4-methoxyaniline
2-(4-Methoxy-phenyl)-quinoline derivativeS. aureus, E. coli-C. albicansGood activity--
Quinolines from iodo-aniline
6-Iodo-substituted carboxy-quinolinesGram-positive bacteriaActive----
General Quinoline Derivatives
Facilely accessible quinoline derivative (Compound 6)MRSA1.5--Vancomycin0.5
C. difficile1.0
2,3-Disubstituted quinoxaline (B1680401) (Compound 2d, 3c)E. coli8C. albicans, A. flavus16 (Compound 10)Gentamycin, Ketoconazole-
B. subtilis16

The antimicrobial spectrum of quinoline derivatives is broad, with activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Notably, certain quinoline derivatives have shown potent activity against multidrug-resistant strains like MRSA and emerging pathogens like C. difficile[2]. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.

Antimalarial Activity: A Historical and Ongoing Battle

The quinoline core is central to some of the most important antimalarial drugs, such as chloroquine (B1663885) and quinine. Research continues to explore new quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum.

Comparative Antimalarial Activity (IC50, µg/mL)
Compound/Derivative ClassP. falciparum StrainIC50 (µg/mL)Reference DrugIC50 (µg/mL)
Quinolines from substituted anilines
4-Methylaminoquinoline derivativeChloroquine-sensitive (3D7)-Chloroquine-
Chloroquine-resistant (K1)-
Ring-substituted 4-aminoquinolinesDrug-resistant (W2)ActiveChloroquine-
General Quinoline Derivatives
Dihydropyrimidine-quinolinyl derivative (Compound 4b, 4g, 4i)P. falciparum0.014 - 0.30Chloroquine0.49
1,3,4-Oxadiazole-quinolinyl derivative (Compound 12)P. falciparum0.46

The antimalarial activity of quinolines is often associated with their ability to interfere with the detoxification of heme in the parasite's food vacuole. Structural modifications, such as the introduction of different side chains and substitutions on the quinoline ring, are crucial for overcoming resistance mechanisms.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test quinoline derivatives (typically in a logarithmic dilution series) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for another 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (growth control without compound and sterility control without inoculum) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Biological Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis C1 Cancer Cell Culture C2 Seed cells in 96-well plates C1->C2 T1 Prepare serial dilutions of quinoline derivatives C2->T1 T2 Treat cells and incubate for 48-72h T1->T2 A1 Add MTT solution and incubate T2->A1 A2 Add solubilizing agent A1->A2 A3 Measure absorbance at 570 nm A2->A3 D1 Calculate % cell viability A3->D1 D2 Determine IC50 values D1->D2

Caption: Experimental workflow for determining the cytotoxicity of quinoline derivatives using the MTT assay.

signaling_pathway Quinoline Active Quinoline Derivative Tubulin Tubulin Dimers Quinoline->Tubulin Inhibits polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycle Cell Cycle Progression (G2/M Phase) Microtubules->CellCycle Essential for mitosis Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

Caption: Proposed mechanism of anticancer action for certain quinoline derivatives via inhibition of tubulin polymerization.

Conclusion

While direct biological activity data for quinolines derived from this compound remains elusive in the current literature, the analysis of structurally similar compounds provides a strong foundation for future research. The potent anticancer, antimicrobial, and antimalarial activities observed in quinolines derived from other methoxy- and methyl-substituted anilines underscore the therapeutic potential of this chemical class. The structure-activity relationships gleaned from these analogs can guide the synthesis and evaluation of novel derivatives, including those originating from this compound. The detailed experimental protocols provided herein offer a standardized approach for the biological assessment of these promising compounds. Further investigation into this specific subclass of quinolines is warranted to fully explore their potential contributions to the development of new therapeutic agents.

References

A Spectroscopic Showdown: Differentiating 3-Methoxy-2-methylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of constitutional isomers is a cornerstone of chemical analysis and quality control. In the realm of aromatic amines, subtle shifts in substituent positions can dramatically alter a compound's physicochemical and biological properties. This guide provides a comprehensive spectroscopic comparison of 3-Methoxy-2-methylaniline and three of its isomers: 2-Methoxy-5-methylaniline, 4-Methoxy-2-methylaniline, and 2-Methoxy-6-methylaniline. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we delineate the key distinguishing features arising from their unique molecular architecture.

This comparative analysis is supported by a summary of experimental data to facilitate the identification and differentiation of these closely related compounds.

Spectroscopic Data Summary

The following table encapsulates the key spectroscopic data for this compound and its selected isomers. These values, compiled from various sources, highlight the diagnostic differences in their spectral fingerprints.

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Mass Spec. (m/z)
This compound 2.04-2.05 (m, 3H, CH₃), 3.60 (brs, 2H, NH₂), 3.80 (s, 3H, OCH₃), 6.33-6.37 (m, 2H, Ar-H), 6.94-7.01 (m, 1H, Ar-H)Data not readily available in searched sources.Data not readily available in searched sources.137 (M⁺)
2-Methoxy-5-methylaniline 2.22 (s, 3H, CH₃), 3.78 (s, 3H, OCH₃), 3.85 (br s, 2H, NH₂), 6.55-6.70 (m, 3H, Ar-H)Data not readily available in searched sources.Diagnostic peaks can be observed.[1][2]137 (M⁺), 122, 94, 77[3]
4-Methoxy-2-methylaniline 2.12 (s, 3H, CH₃), 3.65 (br s, 2H, NH₂), 3.75 (s, 3H, OCH₃), 6.60-6.75 (m, 3H, Ar-H)Data not readily available in searched sources.Data not readily available in searched sources.137 (M⁺)
2-Methoxy-6-methylaniline 2.18 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 4.00 (br s, 2H, NH₂), 6.60-6.80 (m, 3H, Ar-H)Data not readily available in searched sources.Diagnostic peaks can be observed.[4]137 (M⁺), 122, 108, 94, 77[5][6]

Experimental Workflow for Isomer Differentiation

The systematic approach to distinguishing between these isomers using spectroscopic techniques is outlined in the workflow diagram below. This process ensures a comprehensive analysis, leading to a confident structural assignment.

Spectroscopic_Workflow Experimental Workflow for Isomer Comparison cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomeric Mixture or Unknown Compound MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS_Data Determine Molecular Weight and Fragmentation MS->MS_Data NMR_Data Analyze Chemical Shifts and Coupling Patterns NMR->NMR_Data IR_Data Identify Functional Groups and Substitution Patterns IR->IR_Data Conclusion Structural Elucidation and Isomer Identification MS_Data->Conclusion NMR_Data->Conclusion IR_Data->Conclusion

References

A Comparative Guide to the Purity Assessment of 3-Methoxy-2-methylaniline by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like 3-Methoxy-2-methylaniline is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for purity assessment, supported by representative experimental data and detailed methodologies.

Introduction to this compound

This compound (CAS No: 19500-02-8) is a valuable aniline (B41778) derivative used in the synthesis of various pharmaceutical compounds, including indoles and quinolines with potential antiviral and neurochemical activities.[1][2] Given its role in the development of active pharmaceutical ingredients (APIs), ensuring its purity is a critical step in quality control.

Purity Assessment: A Multi-faceted Approach

A combination of chromatographic and spectroscopic techniques is often employed for a thorough purity assessment. While GC-MS is a powerful tool for this purpose, its performance can be compared with other methods like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is highly suitable for the analysis of volatile and thermally stable compounds like this compound. It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.

Experimental Protocol: GC-MS

This protocol is a representative method constructed from established procedures for similar aniline derivatives.[3][4]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile solvent like dichloromethane (B109758) or methanol (B129727) to prepare a 1 mg/mL solution.

  • GC Conditions:

    • Column: DB-5ms fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1[3]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Mass Scan Range: m/z 40-300 for qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions is recommended.

Data Interpretation

The purity of this compound is determined by the area percent of its corresponding peak in the total ion chromatogram (TIC). The mass spectrum provides confirmation of the peak's identity. The molecular ion of this compound is expected at m/z 137, corresponding to its molecular weight.[5]

Potential Impurities

Based on its synthesis from 2-methyl-3-nitroanisole (B1293961) via reduction, potential impurities could include:[6]

  • Starting Material: Unreacted 2-methyl-3-nitroanisole.

  • Isomeric Impurities: Positional isomers such as 4-Methoxy-2-methylaniline or 5-Methoxy-2-methylaniline, which may arise from impurities in the starting materials.

  • By-products of Synthesis: Other compounds formed during the reduction of the nitro group.

Comparison with Alternative Methods

While GC-MS is a robust technique, other methods offer distinct advantages and can be used as orthogonal techniques for purity confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile.[7] For aniline derivatives, HPLC provides an excellent alternative to GC-MS.[8][9]

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative ¹H-NMR (qNMR) is an absolute quantification method that can determine the purity of a sample without the need for a reference standard of the analyte itself.[10][11] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal.

Comparative Data Summary

The following table summarizes the expected performance of GC-MS, HPLC, and qNMR for the purity assessment of this compound, based on typical performance for this class of compounds.

ParameterGC-MSHPLC-UVQuantitative ¹H-NMR (qNMR)
Principle Separation by volatility/polarity, detection by massSeparation by polarity, detection by UV absorbanceAbsolute quantification based on nuclear spin properties
Selectivity High (mass-based detection)Moderate to High (retention time and UV spectrum)High (chemically specific signals)
Sensitivity High (ng to pg level)Moderate (µg to ng level)Low to Moderate (mg level)
Quantification Relative (Area %) or Absolute (with standard)Relative (Area %) or Absolute (with standard)Absolute (with internal calibrant)
Sample Prep Simple dissolutionSimple dissolutionPrecise weighing of sample and internal standard
Throughput ModerateHighLow to Moderate
Strengths Excellent for volatile impurities, definitive identificationBroad applicability, high throughputNo need for analyte-specific standard, high precision
Limitations Not suitable for non-volatile compoundsCo-elution can be an issueLower sensitivity, requires pure internal standard

Visualizing the Workflow

The following diagrams illustrate the logical workflow for purity assessment and the relationship between the analytical techniques.

Purity Assessment Workflow for this compound cluster_0 Initial Analysis cluster_1 Data Evaluation cluster_2 Final Report Sample Sample GC-MS_Analysis GC-MS Analysis Sample->GC-MS_Analysis HPLC_Analysis HPLC Analysis Sample->HPLC_Analysis qNMR_Analysis qNMR Analysis Sample->qNMR_Analysis Purity_Calculation Purity Calculation (Area % or Absolute) GC-MS_Analysis->Purity_Calculation Impurity_Identification Impurity Identification GC-MS_Analysis->Impurity_Identification HPLC_Analysis->Purity_Calculation qNMR_Analysis->Purity_Calculation Final_Purity_Report Final Purity Report Purity_Calculation->Final_Purity_Report Impurity_Identification->Final_Purity_Report

Caption: Workflow for the purity assessment of this compound.

Comparison of Analytical Techniques cluster_gcms GC-MS cluster_hplc HPLC cluster_qnmr qNMR Central_Compound This compound GCMS_Strength High Selectivity High Sensitivity Central_Compound->GCMS_Strength assessed by HPLC_Strength High Throughput Broad Applicability Central_Compound->HPLC_Strength assessed by qNMR_Strength Absolute Quantification High Precision Central_Compound->qNMR_Strength assessed by GCMS_Weakness Requires Volatility GCMS_Strength->GCMS_Weakness HPLC_Weakness Potential Co-elution HPLC_Strength->HPLC_Weakness qNMR_Weakness Lower Sensitivity qNMR_Strength->qNMR_Weakness

Caption: Strengths and weaknesses of analytical techniques.

Conclusion

The purity assessment of this compound is most effectively achieved through a combination of analytical techniques. GC-MS offers excellent separation and definitive identification of volatile impurities. HPLC serves as a robust, high-throughput alternative, particularly for less volatile compounds. Quantitative NMR provides a highly accurate, orthogonal method for absolute purity determination without the need for an analyte-specific reference standard. The choice of method will depend on the specific requirements of the analysis, including the expected impurities, required sensitivity, and available instrumentation. For comprehensive quality control, employing GC-MS or HPLC for routine analysis and qNMR for the certification of reference materials is a recommended strategy.

References

The Strategic Advantage of 3-Methoxy-2-methylaniline in the Synthesis of Antiviral Quinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of starting materials is a critical step that dictates the efficiency of synthesis and the ultimate biological efficacy of the target compounds. This guide provides a comparative analysis of 3-Methoxy-2-methylaniline as a precursor in the synthesis of potentially antiviral quinoline (B57606) derivatives, juxtaposed with a structurally simpler alternative. By examining experimental data and synthetic methodologies, we aim to illuminate the strategic considerations in precursor selection for antiviral drug discovery.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antiviral properties. The synthesis of substituted quinolines is, therefore, a subject of intense research. The Doebner-von Miller reaction, a classic method for quinoline synthesis, involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound under acidic conditions. The choice of the aniline precursor is pivotal, as its substituents are incorporated into the final quinoline product, directly influencing its chemical properties and biological activity.

This guide focuses on the use of this compound in the Doebner-von Miller synthesis of a hypothetical antiviral compound, 8-Methoxy-7-methyl-2-methylquinoline, and compares it with the synthesis of 8-Methoxy-2-methylquinoline from the alternative precursor, 3-methoxyaniline.

Comparative Synthesis of Quinolines

The substitution pattern on the aniline precursor directly translates to the substitution on the resulting quinoline. The presence of both a methoxy (B1213986) and a methyl group on this compound allows for the synthesis of a more complexly substituted quinoline compared to that derived from 3-methoxyaniline. The following table summarizes the key aspects of these two synthetic routes.

FeatureSynthesis with this compound Synthesis with 3-Methoxyaniline (Alternative)
Precursor This compound3-Methoxyaniline
α,β-Unsaturated Carbonyl Crotonaldehyde (B89634)Crotonaldehyde
Product 8-Methoxy-7-methyl-2-methylquinoline8-Methoxy-2-methylquinoline
Reaction Type Doebner-von MillerDoebner-von Miller
Plausible Yield Moderate to GoodModerate to Good
Key Advantage of Precursor Introduces an additional methyl group, increasing structural complexity and potential for enhanced biological activity.Simpler, more readily available precursor.

Antiviral Efficacy Comparison

CompoundTarget VirusActivity MetricReported Value
Substituted Quinoline DerivativeEnterovirus D68EC500.05 µM[1][2]
8-Hydroxyquinoline DerivativeDengue Virus (DENV2)IC500.49 µM[3]
4-Oxo-4H-quinolin-1-yl AcylhydrazoneTobacco Mosaic Virus (TMV)Inactive, Curative, and Protective ActivitiesHigher than Ribavirin at 500 mg/L[4]

This table presents data for structurally related quinoline compounds to indicate the potential for antiviral activity in this class of molecules.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of the compared quinoline derivatives via the Doebner-von Miller reaction.

Synthesis of 8-Methoxy-7-methyl-2-methylquinoline from this compound

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a solution of this compound (1.0 eq) in a biphasic solvent system of toluene and aqueous hydrochloric acid is prepared.

  • The mixture is heated to reflux.

  • A solution of crotonaldehyde (2.0 eq) in toluene is added dropwise to the refluxing mixture over 1-2 hours.

  • After the addition is complete, the reaction is continued at reflux for an additional 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The aqueous layer is carefully neutralized with a concentrated sodium hydroxide solution until basic.

  • The product is extracted from the aqueous layer with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield 8-Methoxy-7-methyl-2-methylquinoline.

Alternative Synthesis: 8-Methoxy-2-methylquinoline from 3-Methoxyaniline

Materials:

  • 3-Methoxyaniline (1.0 eq)

  • Crotonaldehyde (2.0 eq)

  • Concentrated Hydrochloric Acid (catalyst)

  • Toluene

  • Sodium Hydroxide solution

  • Dichloromethane

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, 3-methoxyaniline (1.0 eq) is dissolved in a mixture of toluene and aqueous hydrochloric acid.

  • The solution is brought to reflux with vigorous stirring.

  • Crotonaldehyde (2.0 eq) dissolved in toluene is added dropwise to the reaction mixture over 1-2 hours.

  • The reaction is maintained at reflux for an additional 4-6 hours, with TLC monitoring to confirm the consumption of the starting material.

  • After cooling to ambient temperature, the mixture is carefully basified with a concentrated solution of sodium hydroxide.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic extracts are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The resulting crude material is purified by flash column chromatography to afford pure 8-Methoxy-2-methylquinoline.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthetic workflows for the preparation of the target quinoline derivatives.

cluster_0 Synthesis of 8-Methoxy-7-methyl-2-methylquinoline This compound This compound Reaction_1 Doebner-von Miller Reaction (HCl, Toluene, Reflux) This compound->Reaction_1 Crotonaldehyde_1 Crotonaldehyde Crotonaldehyde_1->Reaction_1 Product_1 8-Methoxy-7-methyl-2-methylquinoline Reaction_1->Product_1

Synthesis of 8-Methoxy-7-methyl-2-methylquinoline.

cluster_1 Alternative Synthesis of 8-Methoxy-2-methylquinoline 3-Methoxyaniline 3-Methoxyaniline Reaction_2 Doebner-von Miller Reaction (HCl, Toluene, Reflux) 3-Methoxyaniline->Reaction_2 Crotonaldehyde_2 Crotonaldehyde Crotonaldehyde_2->Reaction_2 Product_2 8-Methoxy-2-methylquinoline Reaction_2->Product_2

Alternative synthesis of 8-Methoxy-2-methylquinoline.

References

A Comparative Guide to the Reactivity of 3-Methoxy-2-methylaniline and 4-Methoxy-2-methylaniline for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical reactivity of 3-Methoxy-2-methylaniline and 4-Methoxy-2-methylaniline, two key building blocks in medicinal chemistry, is presented. This guide offers a comparative overview of their electronic properties and reactivity, supported by quantitative data and detailed experimental protocols for their application in the synthesis of bioactive molecules.

Introduction: Isomeric Aniline (B41778) Derivatives in Drug Discovery

This compound and 4-Methoxy-2-methylaniline are constitutional isomers that serve as versatile precursors in the synthesis of a wide range of pharmaceuticals, particularly kinase inhibitors and antiviral agents. Their reactivity is fundamentally influenced by the interplay of the electron-donating effects of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups, and the nucleophilic character of the amino (-NH₂) group. The distinct substitution patterns on the aromatic ring of these two isomers, however, lead to significant differences in their chemical behavior, which is a critical consideration in the strategic design of synthetic routes for novel drug candidates. This guide provides a comprehensive comparison of their reactivity, supported by physicochemical data and practical experimental methodologies.

Physicochemical and Reactivity Comparison

The reactivity of anilines is intrinsically linked to the electron density on the nitrogen atom and the aromatic ring. This is influenced by the electronic effects of the substituents. Both the methoxy and methyl groups are electron-donating, which increases the nucleophilicity of the amino group and activates the aromatic ring towards electrophilic substitution. However, the positions of these groups in this compound and 4-Methoxy-2-methylaniline lead to different electronic and steric environments, resulting in a variance in their reactivity.

A key indicator of the nucleophilicity of the amino group is the acid dissociation constant (pKa) of its conjugate acid. A higher pKa value corresponds to a more basic and generally more nucleophilic amine.

PropertyThis compound4-Methoxy-2-methylaniline
Molecular Formula C₈H₁₁NOC₈H₁₁NO
Molecular Weight 137.18 g/mol 137.18 g/mol
CAS Number 19500-02-8102-50-1
Melting Point 27-28 °C13-14 °C[1]
Boiling Point 243.4±20.0 °C (Predicted)[2]248-249 °C
Density 1.08 g/cm³[2]1.065 g/mL at 25 °C
Predicted pKa 4.03±0.10[2][3]5.05±0.10[1]

Analysis of Reactivity:

The predicted pKa value of 4-Methoxy-2-methylaniline (5.05) is significantly higher than that of this compound (4.03)[1][2][3]. This indicates that 4-Methoxy-2-methylaniline is a stronger base and is expected to be more nucleophilic . This can be attributed to the electronic effects of the substituents. In 4-Methoxy-2-methylaniline, the strongly electron-donating methoxy group is in the para position relative to the amino group, maximizing its resonance effect (+M) and increasing the electron density on the nitrogen atom. The ortho-methyl group also contributes to this electron-donating effect through induction (+I) and hyperconjugation.

In contrast, for this compound, the methoxy group is in the meta position relative to the amino group. From the meta position, the resonance effect of the methoxy group does not directly delocalize onto the amino group, and its electron-donating influence is primarily inductive. This results in a lower electron density on the nitrogen atom compared to the 4-methoxy isomer, leading to lower basicity and nucleophilicity.

This difference in reactivity has important implications for their use in synthesis. For instance, in reactions where the aniline acts as a nucleophile, such as in the synthesis of quinoline (B57606) derivatives, 4-Methoxy-2-methylaniline would be expected to react more readily.

Application in the Synthesis of Bioactive Heterocycles: The Skraup Synthesis of Quinolines

Both this compound and 4-Methoxy-2-methylaniline are valuable starting materials for the synthesis of substituted quinolines, a class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral and antimalarial properties[1][4]. The Skraup synthesis is a classic and effective method for constructing the quinoline ring system from an aniline derivative.

Below is a generalized experimental protocol for the Skraup synthesis, which can be adapted for both isomers.

Experimental Protocol: Skraup Synthesis of Substituted Quinolines

Objective: To synthesize a substituted quinoline from a methoxy-methylaniline derivative.

Materials:

  • This compound or 4-Methoxy-2-methylaniline

  • Glycerol (B35011)

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene, arsenic pentoxide)

  • Ferrous sulfate (B86663) (optional, as a moderator)

  • Sodium hydroxide (B78521) solution (for workup)

  • An appropriate solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add the substituted aniline to concentrated sulfuric acid while cooling the flask in an ice bath.

  • To this mixture, add glycerol and the oxidizing agent. If the reaction is known to be vigorous, a moderator such as ferrous sulfate can be added.

  • Heat the reaction mixture gently. The reaction is often exothermic and may proceed vigorously. Careful temperature control is crucial.

  • Once the initial exothermic reaction subsides, continue heating the mixture at reflux for several hours to ensure the completion of the reaction.

  • After cooling to room temperature, carefully pour the reaction mixture into a large beaker of ice water.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude quinoline product.

  • The crude product can be purified by an appropriate method, such as column chromatography or recrystallization.

Safety Precautions: The Skraup reaction is highly exothermic and can be dangerous if not controlled properly. It should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The addition of reagents should be done slowly and with adequate cooling.

Visualizing Synthetic Pathways

The synthesis of complex drug molecules often involves a series of sequential reactions. Visualizing these pathways can aid in understanding the overall synthetic strategy. Below is a conceptual workflow for the synthesis of a substituted quinoline, a common scaffold in antiviral agents, from this compound via the Skraup reaction.

G cluster_start Starting Materials cluster_reaction Skraup Synthesis cluster_workup Workup & Purification cluster_product Final Product 3_Methoxy_2_methylaniline This compound Reaction_Vessel Reaction Mixture 3_Methoxy_2_methylaniline->Reaction_Vessel Glycerol Glycerol Glycerol->Reaction_Vessel H2SO4 H₂SO₄ H2SO4->Reaction_Vessel Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Reaction_Vessel Neutralization Neutralization (NaOH) Reaction_Vessel->Neutralization Reaction Completion Extraction Solvent Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Substituted_Quinoline Substituted Quinoline (Antiviral Scaffold) Purification->Substituted_Quinoline

Caption: Workflow for the Skraup synthesis of a substituted quinoline.

This diagram illustrates the logical progression from starting materials through the reaction and workup steps to the final purified product, highlighting the key stages in the synthesis of a potential antiviral scaffold.

Conclusion

The choice between this compound and 4-Methoxy-2-methylaniline in drug synthesis is a critical decision that should be based on a thorough understanding of their respective reactivities. The higher basicity and predicted nucleophilicity of 4-Methoxy-2-methylaniline make it a more reactive building block in many synthetic transformations. However, the specific substitution pattern of this compound may be essential for achieving the desired biological activity in certain drug targets, such as some quinoline-based antiviral agents. This guide provides the foundational data and experimental context to assist researchers in making informed decisions for the strategic design and synthesis of novel therapeutic agents.

References

A Comparative Guide to Analytical Methods for Quantifying 3-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Methoxy-2-methylaniline, an important intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and safety.[1] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its robustness and versatility.[2] This guide provides a comparative overview of a validated HPLC method for quantifying this compound against other analytical techniques, supported by illustrative experimental data and detailed protocols.

Comparison of Analytical Methods

While HPLC stands out for its widespread use in pharmaceutical analysis, other techniques like Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer viable alternatives, each with distinct advantages and disadvantages.[3][4] The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Table 1: Performance Characteristics of Analytical Methods for Aniline (B41778) Derivatives

ParameterHPLC-UVGC-NPD/MSCapillary Electrophoresis (CE)
Linearity (R²) > 0.999[5][6]> 0.99Not specified
Accuracy (Recovery %) 98 - 108%[5]Analyte dependentNot specified
Precision (RSD %) < 2%[5]< 15%Not specified
Limit of Quantification (LOQ) 0.1 - 10 µg/L[3][5]Analyte dependent1.5 - 15 nM[4]
Primary Advantages Robust, versatile, no derivatization needed.[2][5]High sensitivity and selectivity, especially with MS.[3]High separation efficiency, minimal solvent use.[4]
Primary Disadvantages Requires sample cleanup for complex matrices.[5]May require derivatization for polar compounds.[2][3]Poor concentration sensitivity with photometric detectors.[4]

Note: The quantitative data presented is representative of performance for aniline derivatives and should be considered illustrative for this compound.[3][4][5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are protocols for HPLC-UV, GC-MS, and CE analysis of aniline derivatives.

Validated HPLC-UV Method

This method is adapted from established procedures for aniline derivatives and is suitable for the quantification of this compound in pharmaceutical preparations.[3][6]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][6]

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Methanol (HPLC grade).

  • This compound reference standard.

  • Phosphate (B84403) buffer (pH 3.0).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 60:40 (v/v) mixture of Acetonitrile and Phosphate buffer (pH 3.0).[7] Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Create a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[3][6]

    • Injection Volume: 20 µL.[3]

    • Detection Wavelength: 239 nm.[7]

  • Analysis: Inject the standard solutions to construct a calibration curve. Inject the sample solutions to determine the concentration of this compound.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and is an excellent confirmatory technique.[3][8]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.[3]

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[3]

Reagents:

  • Helium (carrier gas).

  • Methanol (GC grade).

  • Dichloromethane (GC grade).

  • This compound reference standard.

Procedure:

  • Standard Preparation: Prepare stock and working standards of this compound in methanol.

  • Sample Preparation: Perform a liquid-liquid extraction. For aqueous samples, adjust the pH to >11 and extract with dichloromethane.[8] For solid samples, use an appropriate extraction technique like sonication with a suitable solvent.[8] Concentrate the organic extract under a gentle stream of nitrogen.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas Flow: 1.0 mL/min (Helium).[3]

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mode: Scan or Selected Ion Monitoring (SIM).

Alternative Method: Capillary Electrophoresis (CE)

CE is an alternative that offers high separation efficiency and uses minimal organic solvents, making it an environmentally friendly option.[4]

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

  • Fused-silica capillary.

Reagents:

  • Running buffer (e.g., phosphate buffer).

  • Methanol.

  • This compound reference standard.

Procedure:

  • Buffer and Standard Preparation: Prepare the running buffer and a series of standard solutions of this compound in water or a suitable buffer.

  • Sample Preparation: Dilute the sample in the running buffer and filter if necessary.

  • CE Conditions:

    • Capillary: 50 µm i.d., effective length 40 cm.

    • Running Buffer: 25 mM phosphate buffer, pH 2.5.

    • Voltage: 20 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV detection at an appropriate wavelength.

Workflow and Process Visualization

Understanding the logical flow of the analytical process is essential for implementation and troubleshooting.

HPLC_Workflow cluster_prep 1. Preparation Phase cluster_analysis 2. Analysis Phase cluster_data 3. Data Processing Phase prep Preparation analysis HPLC Analysis data_proc Data Processing mobile_phase Prepare Mobile Phase (Acetonitrile:Buffer) standards Prepare Standard Solutions sample_prep Prepare & Filter Sample instrument_setup Instrument Setup (Flow, Temp, Wavelength) sample_prep->instrument_setup Proceed to Analysis calibration Inject Standards (Build Calibration Curve) sample_analysis Inject Sample peak_integration Peak Integration & Identification sample_analysis->peak_integration Acquire Data quantification Quantification (vs. Calibration Curve) report Generate Report

Caption: Experimental workflow for HPLC quantification.

This guide provides a foundational comparison of analytical methods for this compound. For specific applications, methods must be fully validated according to regulatory guidelines to ensure they are fit for purpose.[9][10]

References

Neurochemical Profile of Methoxy-Methyl Indazole Derivatives: A Comparative Analysis Against Known Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the neurochemical activity of indazole derivatives, with a focus on structures derivable from 3-Methoxy-2-methylaniline, against established standards for key central nervous system receptors. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and potential therapeutics targeting dopaminergic and serotonergic systems.

While direct experimental data for indazole derivatives synthesized specifically from this compound is not extensively available in peer-reviewed literature, this guide compiles and compares data for structurally related methoxy- and methyl-substituted indazoles. The structure-activity relationships (SAR) gleaned from these analogues provide valuable insights into the potential neurochemical profile of this compound class.

Comparative Neurochemical Data

The following tables summarize the in vitro neurochemical activity of representative methoxy-substituted indazole derivatives and known standard reference compounds at the human serotonin (B10506) 5-HT₂A and dopamine (B1211576) D₂ receptors. This data is critical for understanding the potential potency and selectivity of these novel compounds.

Serotonin 5-HT₂A Receptor Activity

The 5-HT₂A receptor is a key target for psychedelic drugs and some atypical antipsychotics. The table below compares the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of methoxy-indazole derivatives with the classic psychedelic agonist LSD and the endogenous ligand serotonin.

Compound5-HT₂A EC₅₀ (nM)5-HT₂A Eₘₐₓ (%)5-HT₂C EC₅₀ (nM)5-HT₂C Eₘₐₓ (%)Reference
Indazole Analogs
5-Methoxy-indazole-ethanamine (6a)2037053272[1][2]
Known Standards
LSD3.91001.1100
Serotonin7.81001.3100
Ketanserin (antagonist)IC₅₀ = 1.1 nMN/AN/AN/A[3]
(±)DOI (agonist)Kᵢ = 0.27 nMN/AN/AN/A

EC₅₀: Half-maximal effective concentration. A lower value indicates higher potency. Eₘₐₓ: Maximum effect. Expressed as a percentage relative to a standard full agonist. IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant, a measure of binding affinity.

Dopamine D₂ Receptor Binding Affinity

The dopamine D₂ receptor is a primary target for antipsychotic medications and is also implicated in the reward pathway. The following table presents the binding affinity (Kᵢ) of ortho-methoxy-phenyl-piperazinyl-indazole and known D₂ receptor ligands.

CompoundD₂ Kᵢ (nM)5-HT₁ₐ Kᵢ (nM)5-HT₂ₐ Kᵢ (nM)Reference
Indazole Analog
o-methoxy-phenyl-piperazinyl-indazole (2)10.516.73.1[3][4]
Known Standards
Haloperidol (antagonist)1.2410084[3]
Aripiprazole (partial agonist)1.64.542[3]
Apomorphine (agonist)3.23402000

Kᵢ: Inhibitory constant. A lower value indicates higher binding affinity.

Experimental Protocols

The data presented in this guide are derived from standard in vitro neurochemical assays. Detailed methodologies for these key experiments are outlined below.

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

General Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO-K1 cells for human 5-HT₂A or D₂ receptors) are prepared through homogenization and centrifugation.

  • Assay Incubation: In a multi-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A, or [³H]spiperone for D₂) and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) is determined. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Calcium Mobilization)

Objective: To determine the functional activity (potency as EC₅₀ and efficacy as Eₘₐₓ) of a test compound at a G-protein coupled receptor (GPCR).

General Procedure:

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO cells for 5-HT₂A) are cultured in multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Signal Detection: A fluorescent imaging plate reader is used to measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response at each compound concentration is used to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ values are determined.

Visualized Workflows and Pathways

To further elucidate the experimental processes and biological context, the following diagrams are provided.

experimental_workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (Calcium Mobilization) Membranes Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_B Data Analysis (IC50/Ki) Counting->Analysis_B Cells Receptor-Expressing Cells Dye Fluorescent Dye Cells->Dye Compound_F Test Compound Dye->Compound_F Measurement Fluorescence Measurement Compound_F->Measurement Analysis_F Data Analysis (EC50/Emax) Measurement->Analysis_F

Figure 1: Generalized workflow for in vitro neurochemical assays.

signaling_pathway cluster_5HT2A 5-HT2A Receptor Signaling cluster_D2 Dopamine D2 Receptor Signaling Agonist_5HT 5-HT2A Agonist (e.g., Methoxy-Indazole) Receptor_5HT2A 5-HT2A Receptor Agonist_5HT->Receptor_5HT2A Gq_11 Gq/11 Receptor_5HT2A->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_5HT Cellular Response Ca_Release->Cellular_Response_5HT PKC->Cellular_Response_5HT Ligand_D2 D2 Ligand (e.g., Methoxy-Indazole) Receptor_D2 D2 Receptor Ligand_D2->Receptor_D2 Gi_o Gi/o Receptor_D2->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP inhibition of conversion from ATP PKA ↓ PKA cAMP->PKA Cellular_Response_D2 Cellular Response PKA->Cellular_Response_D2

Figure 2: Simplified signaling pathways for 5-HT₂A and D₂ receptors.

Conclusion

The available data on methoxy-substituted indazole derivatives indicate that this structural class possesses significant activity at key serotonergic and dopaminergic receptors. Specifically, certain analogues demonstrate potent agonist activity at the 5-HT₂A receptor and high binding affinity for both 5-HT₂A and D₂ receptors. The substitution pattern on the indazole ring, including the position of the methoxy (B1213986) group that would arise from this compound, is a critical determinant of both potency and selectivity.[3][4] Further research, including direct synthesis and neurochemical characterization of indazoles derived from this compound, is warranted to fully elucidate their therapeutic potential and structure-activity relationships. This guide serves as a foundational resource for such future investigations.

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Confirmation of Aniline Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic arrangement of crystalline materials. This guide provides a comparative analysis of the structural confirmation of two substituted aniline (B41778) derivatives, 2,4-dinitro-N-methylaniline and 2-amino-4-nitro-N-methylaniline, using data obtained from X-ray crystallography.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for 2,4-dinitro-N-methylaniline (Compound 1) and 2-amino-4-nitro-N-methylaniline (Compound 2), offering a clear comparison of their solid-state structures.[1]

Table 1: Crystal Data and Structure Refinement Details [1]

Parameter2,4-dinitro-N-methylaniline (1)2-amino-4-nitro-N-methylaniline (2)
Empirical FormulaC₇H₇N₃O₄C₇H₈N₄O₂
Formula Weight197.15180.17
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)8.358(2)7.394(1)
b (Å)10.021(2)12.321(2)
c (Å)9.593(2)8.223(1)
β (°)94.78(3)91.56(1)
Volume (ų)799.1(3)749.4(2)
Z44
Density (calculated) (g/cm³)1.6391.596
Absorption coefficient (μ) (mm⁻¹)0.1330.120
F(000)408376
Crystal Size (mm³)0.40 x 0.20 x 0.100.30 x 0.20 x 0.10
Theta range for data collection (°)2.29 to 25.002.40 to 25.00
Final R indices [I>2sigma(I)]R1 = 0.0423, wR2 = 0.1118R1 = 0.0392, wR2 = 0.1044
Goodness-of-fit on F²1.0411.045

Table 2: Selected Bond Lengths (Å) [1]

Bond2,4-dinitro-N-methylaniline (1)2-amino-4-nitro-N-methylaniline (2)
N1-C11.357(3)1.371(2)
N1-C71.451(3)1.448(2)
N2-C21.468(3)1.378(2)
N3-C41.470(3)1.472(2)
C1-C21.415(3)1.413(2)
C1-C61.393(3)1.396(2)
C2-C31.373(3)1.392(2)
C3-C41.378(3)1.377(2)
C4-C51.375(3)1.385(2)
C5-C61.380(3)1.383(2)

Table 3: Selected Bond Angles (°) and Torsion Angles (°) [1]

Angle/Torsion2,4-dinitro-N-methylaniline (1)2-amino-4-nitro-N-methylaniline (2)
Bond Angles
C1-N1-C7122.9(2)123.6(1)
C2-C1-N1123.2(2)122.9(1)
C6-C1-N1119.5(2)119.8(1)
C1-C2-N2119.0(2)122.5(1)
C3-C4-N3118.8(2)118.7(1)
Torsion Angles
C7-N1-C1-C2-178.9(2)179.3(1)
C2-C1-N1-H1-1(2)-2(2)
C1-C2-N2-O12.5(3)-
C1-C2-N2-O2-177.0(2)-
C3-C4-N3-O3175.7(2)178.6(1)
C3-C4-N3-O4-4.8(3)-1.9(2)

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and single-crystal X-ray diffraction analysis of the compared aniline derivatives.

Synthesis of Substituted N-methylaniline Derivatives

Synthesis of 2,4-dinitro-N-methylaniline (1): This compound can be synthesized by the reaction of 2,4-dinitrochlorobenzene with an aqueous solution of methylamine (B109427).[2] A suspension of 2,4-dinitrochlorobenzene in water is heated, and an aqueous solution of methylamine is added dropwise. The reaction mixture is then treated with sodium hydroxide (B78521) solution and heated. After cooling, the product is collected by filtration, washed with water, and dried.[2]

Synthesis of 2-amino-4-nitro-N-methylaniline (2): The synthesis of this derivative involves the reduction of one of the nitro groups of 2,4-dinitro-N-methylaniline. While the specific reduction method for this exact transformation is not detailed in the provided search results, a common method for selective nitro group reduction in the presence of other nitro groups is the use of sodium sulfide (B99878) or ammonium (B1175870) sulfide in aqueous or alcoholic solution.

Single-Crystal X-ray Crystallography

A general workflow for the structural confirmation of small organic molecules by single-crystal X-ray diffraction is outlined below.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Selection & Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Structural Model

General workflow for single-crystal X-ray crystallography.

1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. For aniline derivatives, slow evaporation of a saturated solution is a commonly employed technique. A suitable solvent is chosen in which the compound has moderate solubility. The purified compound is dissolved in the solvent, and the solution is allowed to evaporate slowly in a vibration-free environment.

2. Crystal Selection and Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.

3. Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, the diffracted X-rays are recorded by a detector. A complete dataset of reflections is collected.

4. Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various experimental factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

5. Structure Refinement: The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic coordinates, thermal parameters, and other structural parameters until the best possible fit is achieved. The quality of the final structure is assessed using various metrics, including the R-factor.

Visualization of Logical Relationships

The following diagram illustrates the logical flow from the molecular structure of the aniline derivatives to the key findings from their crystallographic analysis.

logical_relationship cluster_compounds Aniline Derivatives cluster_analysis X-ray Crystallographic Analysis cluster_findings Key Structural Findings compound1 2,4-dinitro-N-methylaniline unit_cell Unit Cell Parameters (a, b, c, β) compound1->unit_cell space_group Space Group (P2₁/c) compound1->space_group bond_lengths Bond Lengths (e.g., C-N, N-O) compound1->bond_lengths bond_angles Bond Angles (e.g., C-N-C) compound1->bond_angles torsion_angles Torsion Angles (Molecular Conformation) compound1->torsion_angles intermolecular Intermolecular Interactions (Hydrogen Bonding) compound1->intermolecular compound2 2-amino-4-nitro-N-methylaniline compound2->unit_cell compound2->space_group compound2->bond_lengths compound2->bond_angles compound2->torsion_angles compound2->intermolecular finding1 Both crystallize in the same space group (P2₁/c). unit_cell->finding1 space_group->finding1 finding2 Similar molecular planarity of the N-methylamino and 4-nitro groups. bond_lengths->finding2 bond_angles->finding2 torsion_angles->finding2 finding3 Different intermolecular hydrogen bonding patterns. intermolecular->finding3

Logical flow from molecular structure to crystallographic findings.

References

Safety Operating Guide

Proper Disposal of 3-Methoxy-2-methylaniline: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Methoxy-2-methylaniline is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. This compound is harmful if swallowed, and contact with skin or inhalation should be avoided.[1]

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant gloves (e.g., nitrile or neoprene). Always consult the manufacturer's chemical resistance guide.
Eye Protection Chemical safety goggles or a face shield.
Lab Coat A standard laboratory coat should be worn and properly fastened.
Respiratory Protection Operations should be conducted in a well-ventilated area or under a chemical fume hood to prevent vapor inhalation.[2][3]

Disposal Workflow

The following diagram outlines the procedural workflow for the safe disposal of this compound.

start Start: Waste Generation ppe Wear Appropriate PPE start->ppe segregate Segregate as Hazardous Waste ppe->segregate container Use Designated, Labeled Waste Container segregate->container storage Store Waste Container Safely container->storage tag Complete Hazardous Waste Tag storage->tag pickup Arrange for Pickup by Environmental Health & Safety (EHS) tag->pickup end End: Proper Disposal by Certified Vendor pickup->end

Disposal workflow for this compound.

Step-by-Step Disposal Protocol

1. Waste Segregation:

  • This compound should be treated as hazardous waste.

  • It is crucial to segregate this waste from non-hazardous materials to ensure proper disposal. Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Waste Collection:

  • Container: Utilize a designated, compatible waste container, typically provided by your EHS department. The container must have a secure, tight-fitting lid to prevent leaks and spills.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Process: Conduct all waste transfers within a chemical fume hood to minimize the risk of inhalation.

3. Storage:

  • Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated and have secondary containment to manage potential leaks.

4. Final Disposal:

  • Hazardous Waste Tag: Before the waste is collected, complete a hazardous waste tag as required by your institution. This tag typically includes information about the contents, hazards, and the generating laboratory.

  • EHS Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a certified hazardous waste disposal vendor.[4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to ensure personnel safety and contain the material.

Minor Spill (within a chemical fume hood):

  • Alert colleagues in the immediate vicinity.

  • Ensure you are wearing the appropriate PPE.

  • Absorb the spill using an inert material such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully collect the absorbent material and place it into a sealed, labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by washing with soap and water.

  • Report the incident to your supervisor and EHS department.

Major Spill (outside a chemical fume hood):

  • Evacuate the immediate area.

  • Alert others and, if necessary, activate the nearest fire alarm if the spill poses a fire or inhalation hazard.

  • Immediately contact your institution's emergency response team and EHS department.

  • Provide them with the details of the spilled substance.

  • Do not attempt to clean up a major spill unless you have been specifically trained and are equipped to do so.

References

Personal protective equipment for handling 3-Methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 3-Methoxy-2-methylaniline (CAS No. 19500-02-8) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[1][2] As a primary aromatic amine, it should be handled with care, as this class of compounds can be toxic, readily absorbed through the skin, and may pose other health risks.[3][4]

Hazard ClassificationGHS CodeSignal Word
Acute Toxicity, Oral (Category 4)H302Warning

Source:[2]

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₈H₁₁NO[2]
Molecular Weight 137.18 g/mol [2]
Form Solid
Melting Point 27-28 °C
Flash Point > 110 °C (> 230 °F) - closed cup

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. Aromatic amines can be absorbed through the skin, making comprehensive protection essential.[3]

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves before use.[5]Prevents skin contact and absorption.[3]
Eye/Face Protection Safety goggles with side-shields or a face shield.[5][6]Protects eyes from splashes and dust.
Skin and Body Laboratory coat. Consider a flame-resistant coat.[6]Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[7] If ventilation is inadequate or vapors/aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[7][8]Minimizes inhalation exposure.

Step-by-Step Handling and Storage Protocol

4.1 Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][7]

  • Avoid Contact: Wear the specified PPE to prevent any contact with skin and eyes.[1]

  • Prevent Dust/Aerosols: Avoid the formation of dust and aerosols during handling.[1]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1][9] Wash hands thoroughly after handling the substance.[1]

  • Equipment: Use non-sparking tools to prevent ignition sources.[1]

4.2 Storage:

  • Container: Store in a tightly closed, properly labeled container.[1][10]

  • Location: Keep the container in a cool, dry, and well-ventilated place.[1][10]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[10][11]

  • Inspection: Regularly inspect storage areas for leaks or spills.[10]

Emergency Procedures

5.1 First Aid Measures:

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water.[1] Call a poison control center or doctor for medical help.[1] Do not induce vomiting.[1]
Skin Contact Take off contaminated clothing immediately.[1] Wash the affected area with soap and plenty of water.[1] If skin irritation occurs, seek medical advice.[9]
Eye Contact Immediately rinse with pure water for at least 15 minutes.[1] Consult a doctor.[1]
Inhalation Move the person to fresh air.[1] If breathing is difficult, give oxygen.[1] Seek medical attention if you feel unwell.[6]

5.2 Spill Response:

  • Evacuate: Evacuate personnel to a safe area and ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up:

    • Wear full PPE, including respiratory protection if necessary.[12]

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[7]

    • Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[1]

  • Decontamination: Clean the affected area thoroughly.

Disposal Plan

Disposal of this compound and its contaminated materials must be handled as hazardous waste.

  • Waste Collection:

    • Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[7][12] The label should include the words "Hazardous Waste" and the full chemical name.[7]

    • Do not mix with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) department.[7]

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure area, preferably with secondary containment.[7]

  • Final Disposal:

    • Arrange for pickup and disposal by a certified hazardous waste vendor, following all local, state, and federal regulations.[1][9] Complete all necessary hazardous waste manifests or tags as required by your institution.[7]

Workflow for Handling and Disposal

The following diagram outlines the complete workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Management & Disposal cluster_emergency Emergency Response A 1. Conduct Risk Assessment B 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Handle in Chemical Fume Hood B->C D 4. Use & Store in Designated Area C->D I Spill Occurs C->I If Spill J Personal Exposure C->J If Exposure E 5. Segregate as Hazardous Waste D->E F 6. Use Labeled, Sealed Container E->F G 7. Store Waste in Secure Area F->G H 8. Arrange EHS Pickup G->H K Contain with Inert Material I->K L Follow First Aid Procedures J->L M Collect for Disposal K->M M->F Add to Waste

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.